4-Chloro-N1-methylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUAKQQNONYKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348791 | |
| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59681-66-2 | |
| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-N1-methylbenzene-1,2-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This document is intended for use by researchers, scientists, and professionals in drug development and other chemical synthesis fields. Due to the limited availability of experimental data for this specific compound, this guide also includes information inferred from closely related chemical structures, with appropriate notations.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 59681-66-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₉ClN₂ | [1][2][3][7] |
| Molecular Weight | 156.61 g/mol | [1][2][3][8] |
| Predicted Boiling Point | 309.5 ± 27.0 °C | [2] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| SMILES | CNC1=C(C=C(C=C1)Cl)N | [7] |
| InChI | InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | [7] |
Storage and Stability: Commercial suppliers recommend storing this compound in a dark place under an inert atmosphere, at temperatures between 2-8°C, suggesting potential sensitivity to light and air.[1][3]
Synthesis and Reactivity
Synthesis
Proposed Synthetic Pathway:
Experimental Considerations (Inferred from related syntheses):
The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis.[9] Common reducing agents for this purpose include:
-
Metals in acidic media: Iron powder in the presence of hydrochloric acid is a classic and cost-effective method.[10]
-
Tin(II) chloride: This reagent is also effective for the reduction of nitroarenes.
-
Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon with a hydrogen source can provide a clean reduction.[10]
A general procedure for a related compound, N-methyl-o-phenylenediamine, involves the reaction of o-phenylenediamine with methyl iodide.[11] Another patent describes the synthesis of N-methyl-o-phenylenediamine hydrochloride from o-chloronitrobenzene and methylamine, followed by reduction.[12] These methods could potentially be adapted for the synthesis of the target molecule.
Reactivity
Specific reactivity data for this compound is not available. However, the reactivity can be inferred from the functional groups present: a substituted o-phenylenediamine.
-
Basicity: The amino groups confer basic properties to the molecule, allowing it to react with acids to form salts. Aryl amines are generally weaker bases than aliphatic amines.
-
Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored products. This is a key reaction in their use as dye intermediates.
-
Reactions with Carbonyl Compounds: The diamine functionality can react with dicarbonyl compounds, such as α-ketoacids, to form heterocyclic structures like quinoxalones.[13][14]
-
Diazotization: The primary amino group can undergo diazotization with nitrous acid, a common reaction for aromatic amines.
Biological Activity and Toxicology
There is no specific information on the biological activity or toxicology of this compound in the available literature. However, data on related compounds provide some indication of potential effects.
Inferred Biological Profile:
-
Potential for Carcinogenicity: The structurally similar compound, 4-chloro-o-phenylenediamine, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[15][16] Oral exposure to 4-chloro-o-phenylenediamine has been shown to cause tumors in rodents.[15][16] Another related compound, 4-chloro-m-phenylenediamine, has also been shown to cause tumors in animal studies.[17][18]
-
Mutagenicity: 4-chloro-o-phenylenediamine has been found to be a strong mutagen in the liver of mice in subchronic studies.[19]
-
General Toxicity of Phenylenediamines: Phenylenediamines as a class can exhibit a range of toxic effects. Acute exposure to high levels of p-phenylenediamine can cause severe dermatitis, eye irritation, asthma, and other systemic effects.[20]
Given the data on related compounds, this compound should be handled with appropriate caution as a potential carcinogen and mutagen.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound was found in the searched literature. The following represents predicted data and typical spectral characteristics for related compounds.
Predicted Mass Spectrometry Data:
A predicted collision cross-section profile for various adducts has been calculated.[7] For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 157.05271.[7]
General Spectroscopic Features of Related Compounds:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm). The N-methyl protons would likely be a singlet or doublet around 2.5-3.5 ppm, and the amine protons would be broad singlets that can appear over a wide chemical shift range.
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm region. The N-methyl carbon would be expected in the aliphatic region, around 30-40 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Experimental Workflow for Characterization
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
References
- 1. 59681-66-2|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CasNo.59681-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Novachemistry-product-info [novachemistry.com]
- 7. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chloro-N1-methylbenzene-1,2-diamine , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 13. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oehha.ca.gov [oehha.ca.gov]
- 18. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Chloro-o-phenylenediamine: a 26-week oral (in feed) mutagenicity study in Big Blue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 4-Chloro-N1-methylbenzene-1,2-diamine (CAS Number: 59681-66-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical intermediate with the CAS number 59681-66-2. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes confirmed properties and highlights areas where further research is required.
Chemical and Physical Properties
This compound is an aromatic amine containing a chloro and a methylamino substituent on a benzene ring. Its fundamental properties have been identified from various chemical supplier databases.[1][2][3][4] The compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]
| Property | Value | Source(s) |
| CAS Number | 59681-66-2 | [1][2][3][4] |
| Molecular Formula | C₇H₉ClN₂ | [2][3] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| Predicted Density | 1.272±0.06 g/cm³ | |
| Predicted Boiling Point | 309.5±27.0 °C | |
| Purity (typical) | ≥97% or ≥99% | [2][4] |
| Appearance | Pale-yellow liquid (unconfirmed) | |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon) at 2-8°C.[2][3] | [2][3] |
Note: The density and boiling point are predicted values and have not been experimentally verified in the available literature. The appearance is stated by some suppliers, but detailed physical characterization is lacking.
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
A plausible synthetic route could start from a commercially available chloronitroaniline derivative, followed by methylation and subsequent reduction of the nitro group.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed experimental parameters, including reagents, solvents, reaction times, temperatures, and purification methods for the specific synthesis of this compound, require experimental development and validation.
Analytical Data
Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound (CAS 59681-66-2) are not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Applications
The primary documented application for this compound is as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of molecules for targeted protein degradation, a rapidly growing area in drug discovery.
Targeted Protein Degradation Context
Targeted protein degradation typically involves the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
While the specific role of this compound in this context is not detailed in available literature, it is likely used as a synthetic intermediate for creating the core structures of these degrader molecules.
Caption: The role of this compound as a building block in the development of protein degraders.
No specific signaling pathways or biological targets associated with this compound have been identified. Its utility appears to be as a versatile chemical scaffold for further elaboration in medicinal chemistry programs.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) specific to this compound (CAS 59681-66-2) was not available. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to obtain the SDS from the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in the field of targeted protein degradation. While its basic chemical properties are known, there is a notable absence of detailed, publicly available experimental data, including synthesis protocols and analytical characterization. Researchers and drug development professionals working with this compound should anticipate the need to perform their own process development and analytical validation. The information provided herein serves as a foundational guide and underscores the need for further investigation into the properties and applications of this molecule.
References
4-Chloro-N1-methylbenzene-1,2-diamine molecular weight and formula
This document provides a detailed overview of the physicochemical properties of 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound of interest in various research and development applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂ | [1][2] |
| Molar Mass | 156.61 g/mol | [1][2] |
| CAS Number | 59681-66-2 | [1] |
| Density (Predicted) | 1.272±0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 309.5±27.0 °C | [1] |
Conceptual Experimental Workflow
The following diagram illustrates a representative experimental workflow for the synthesis and characterization of this compound. This workflow is a generalized representation and can be adapted based on specific experimental goals.
Caption: Synthesis and characterization workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not publicly available, this section outlines general methodologies that would be applicable for its synthesis and characterization based on standard organic chemistry practices.
General Synthesis Protocol:
A plausible synthetic route to this compound could involve the selective N-methylation of 4-chloro-1,2-diaminobenzene. This could be achieved by reacting the starting diamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to neutralize the acid byproduct. The reaction would likely be carried out in an organic solvent like methanol or acetonitrile at a controlled temperature.
Purification Protocol:
Following the reaction, the crude product would be subjected to a purification process. A typical procedure would involve an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer would then be dried and concentrated. Final purification would likely be accomplished by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.
Analytical Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition. This is typically performed using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound would be assessed by HPLC. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA). The purity would be determined by the relative area of the product peak in the chromatogram.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine, a valuable diamine intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-nitroaniline. The synthetic route involves:
-
N-methylation of 4-chloro-2-nitroaniline: This initial step introduces the methyl group onto the amine, yielding the intermediate, 4-chloro-N-methyl-2-nitroaniline.
-
Reduction of the nitro group: The nitro group of the intermediate is then reduced to an amine, affording the final product, this compound.
This pathway is favored due to the accessibility of the starting material and the generally high yields achieved in both steps.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline
This procedure is adapted from established methods for the N-methylation of nitroanilines using formaldehyde as the methylating agent in a strong acid catalyst.
Reaction Scheme:
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid (60-98%) in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The typical molar ratio of sulfuric acid to the aniline is between 3:1 and 6:1.
-
Cool the mixture in an ice bath to maintain a temperature between 20-30°C.
-
Slowly add paraformaldehyde to the solution with vigorous stirring. The molar ratio of paraformaldehyde to the aniline is typically between 1:1 and 1.2:1.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature of 30-50°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution (10-28%) while keeping the temperature low with an ice bath.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude 4-chloro-N-methyl-2-nitroaniline can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
Two highly effective methods for the reduction of the nitro intermediate are presented below.
This method is a common and reliable procedure for the reduction of aromatic nitro compounds.[1]
Reaction Scheme:
Experimental Protocol:
-
Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin (II) chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the solution.
-
Heat the reaction mixture to 40°C and stir for approximately 6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, a cooled 1M aqueous sodium hydroxide solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield pure this compound.
This method offers a cost-effective and high-yielding alternative for the nitro group reduction.[2]
Reaction Scheme:
Experimental Protocol:
-
Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in hot ethanol in a round-bottom flask.
-
Add iron powder (approximately 6 equivalents) to the solution.
-
Add a solution of ammonium chloride (approximately 6 equivalents) in water to the reaction mixture.
-
Heat the mixture at 80°C for 1-3 hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and quench with a saturated solution of sodium bicarbonate.
-
Partially evaporate the solvent and extract the residue with dichloromethane (CH₂Cl₂).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness to afford the this compound product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 |
| 4-chloro-N-methyl-2-nitroaniline | 15950-17-1 | C₇H₇ClN₂O₂ | 186.60 |
| This compound | 59681-66-2 | C₇H₉ClN₂ | 156.61 |
Table 2: Comparison of Reduction Methods
| Method | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| A | Tin (II) Chloride Dihydrate | None | Ethanol | 40 | 6 | 87 | [1] |
| B | Iron Powder | Ammonium Chloride | Ethanol/Water | 80 | 1-3 | 98 | [2] |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for this compound.
Caption: Comparison of nitro reduction methodologies.
References
Spectroscopic Analysis of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Overview
Affiliation: Google Research
Abstract
This technical guide addresses the spectroscopic characterization of 4-Chloro-N1-methylbenzene-1,2-diamine. A comprehensive search of publicly available scientific literature and chemical databases did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound. This document serves as a resource for researchers, scientists, and drug development professionals by providing a general framework for the spectroscopic analysis of such aromatic diamines. Due to the absence of specific data for the target compound, this guide presents spectroscopic data for the closely related and structurally similar compound, 4-chloro-o-phenylenediamine , as a reference. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data are provided, alongside a logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical entity.
Introduction
This compound is an aromatic amine containing a chlorine substituent and a methylamino group. Such compounds are valuable building blocks in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of a synthesized compound. This guide outlines the standard spectroscopic techniques used for this purpose.
Spectroscopic Data
As of the date of this document, experimental spectroscopic data for this compound is not available in the public domain. For illustrative purposes, the available data for the parent compound, 4-chloro-o-phenylenediamine (CAS No. 95-83-0), is presented below.
Mass Spectrometry (MS) of 4-chloro-o-phenylenediamine
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.
| Parameter | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Major Ion Fragments (m/z) | 142, 107, 80 |
Infrared (IR) Spectroscopy of 4-chloro-o-phenylenediamine
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3380-3200 | N-H | Symmetric & Asymmetric Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1520-1480 | N-H | Bending |
| 850-750 | C-Cl | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-chloro-o-phenylenediamine
Note: The addition of a methyl group in this compound would introduce a characteristic singlet in the ¹H NMR spectrum (typically around 2.5-3.5 ppm) and a corresponding signal in the ¹³C NMR spectrum (typically around 25-45 ppm). The electronic effect of the methylamino group would also slightly alter the chemical shifts of the aromatic protons and carbons compared to 4-chloro-o-phenylenediamine.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.
-
Data Acquisition:
-
Ionization Mode: ESI in positive or negative ion mode, or EI.
-
Mass Range: Typically m/z 50-500 for small molecules.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
-
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the target compound and the reference compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: The structural relationship between the reference and target compounds.
Conclusion
While experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a framework for its characterization. The presented data for the analogous 4-chloro-o-phenylenediamine serves as a useful reference point. The generalized experimental protocols outlined herein are standard methodologies that can be applied to obtain the necessary spectroscopic data for this and other related novel compounds. A complete spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity, which are critical for any subsequent research and development activities.
Solubility Profile of 4-Chloro-N1-methylbenzene-1,2-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 4-Chloro-N1-methylbenzene-1,2-diamine in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, by examining qualitative data for the closely related isomer, 4-chloro-o-phenylenediamine, and analyzing solvents employed in the synthesis and purification of similar molecules, we can infer a likely solubility profile. This guide presents this qualitative assessment and outlines a general experimental workflow for determining solubility, providing a valuable resource for researchers working with this compound.
Qualitative Solubility Assessment
While specific quantitative data (e.g., in g/100 mL or mg/mL) for this compound is not publicly available, information on the isomer 4-chloro-o-phenylenediamine offers valuable insights. This related compound is reported to be soluble in benzene and very soluble in ethanol and ether.[1][2][3][4] It is also noted as being slightly soluble in water.[1][2][3]
Furthermore, solvents used in the synthesis and purification of N-substituted 4-chlorobenzene-1,2-diamine derivatives provide strong indicators of solubility. For instance, the synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine involves the use of ethanol (EtOH) and ethyl acetate (EA) for reaction and extraction, respectively.[5] Similarly, the synthesis of N1-benzyl-4-chloro-benzene-1,2-diamine utilizes ethanol for the reaction and dichloromethane (CH2Cl2) for extraction.[6]
Based on this information, a qualitative solubility profile for this compound can be inferred.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Alcohols | Ethanol, Methanol | High | Very high solubility of the isomer 4-chloro-o-phenylenediamine is reported.[1][2][3][4] Ethanol is also used as a reaction solvent in related syntheses.[5][6] |
| Ethers | Diethyl ether | High | The isomer 4-chloro-o-phenylenediamine is reported to be very soluble in ether.[1][2][4] |
| Esters | Ethyl acetate | Moderate to High | Used as an extraction solvent, indicating good solubility.[5] |
| Halogenated Alkanes | Dichloromethane | Moderate to High | Employed as an extraction solvent in related syntheses.[6] |
| Aromatic Hydrocarbons | Benzene, Toluene | Moderate | The isomer 4-chloro-o-phenylenediamine is soluble in benzene.[1][2][4] |
| Apolar Solvents | Hexane, Heptane | Low | The presence of two amine groups suggests significant polarity, which would limit solubility in nonpolar solvents. |
| Water | Low | The isomer 4-chloro-o-phenylenediamine is only slightly soluble in water.[1][2][3] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is necessary for applications requiring precise solubility values. A general workflow for determining the solubility of a compound like this compound is presented below.
Caption: A general workflow for the experimental determination of solubility.
Key Experimental Protocols
A widely accepted method for solubility determination is the isothermal shake-flask method .
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Logical Solvent Selection for Research and Development
The choice of solvent is critical in various stages of drug development, including synthesis, purification, formulation, and analytical method development. The following diagram illustrates a logical approach to solvent selection based on solubility considerations.
Caption: A decision-making workflow for solvent selection in a research context.
Conclusion
While direct quantitative solubility data for this compound is currently unavailable in the public domain, a strong qualitative understanding can be derived from data on its isomers and the solvents used in related chemical syntheses. The compound is likely to exhibit high solubility in polar organic solvents such as alcohols, ethers, and esters, and moderate solubility in aromatic hydrocarbons, with low solubility in apolar solvents and water. For applications requiring precise solubility values, the experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to generate reliable data.
References
- 1. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 2. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 6. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
Stability and Storage of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Chloro-N1-methylbenzene-1,2-diamine. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound for experimental and developmental purposes.
Summary of Storage and Handling
Proper storage and handling are paramount to maintaining the stability and purity of this compound. The following table summarizes the key recommendations based on available safety data sheets and supplier information. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development activities.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere, such as argon. | Minimizes oxidation and degradation from atmospheric components. |
| Light | Protect from light. | Aromatic amines can be sensitive to light, which can induce degradation. |
| Temperature | Store at room temperature or in a refrigerator (2-8°C). | Controls the rate of potential degradation reactions. |
| Moisture | Keep container tightly closed and in a dry place. | Prevents hydrolysis and other moisture-mediated degradation. |
| General Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling chemical compounds to ensure personnel safety. |
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive decomposition.[3][5]
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the solid compound in appropriate containers (e.g., amber glass vials) under an inert atmosphere.
-
Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
-
Sample Analysis: At each time point, analyze a sample for purity and the presence of degradation products using a validated analytical method (e.g., HPLC).
-
Data Evaluation: Trend the purity of the compound over time to determine its shelf-life under the specified storage conditions.
Logical Workflow and Signaling Pathways
To date, no specific signaling pathways involving this compound have been documented in publicly available literature. However, a logical workflow for the stability assessment of this compound can be visualized. The following diagram, generated using Graphviz, outlines the key steps from initial characterization to long-term stability monitoring.
Caption: Logical workflow for the stability assessment of a chemical compound.
This comprehensive approach to stability testing, from initial forced degradation studies to long-term monitoring, is crucial for ensuring the quality and reliability of this compound in research and drug development. By following these guidelines and employing rigorous experimental protocols, scientists can be confident in the integrity of their starting materials, leading to more reproducible and reliable results.
References
Technical Guide: Purity Specifications and Analytical Protocols for 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and purification protocols for 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its quality control essential for reproducible research and development.
Purity Specifications
The quality of this compound can vary between suppliers. The following table summarizes common purity specifications based on commercially available data. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Parameter | Specification |
| Appearance | Yellow to brown crystalline powder |
| Purity (by HPLC/GC) | ≥96% to ≥99%[1] |
| Moisture Content | ≤0.5% |
| Total Impurities | ≤0.3% |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| CAS Number | 59681-66-2[2][3] |
Synthesis and Purification
A common synthetic route to this compound involves the reduction of a nitroaniline precursor. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.
References
Navigating the Safety Profile of 4-Chloro-N1-methylbenzene-1,2-diamine: A Guide for Researchers
For Immediate Release
This technical guide addresses the critical safety and handling precautions for 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound utilized by researchers, scientists, and professionals in drug development. Due to a notable lack of comprehensive safety data specifically for this N-methylated derivative, this document emphasizes a precautionary approach, drawing necessary parallels from the well-documented parent compound, 4-Chloro-o-phenylenediamine (CAS 95-83-0), while highlighting the potential for altered reactivity and toxicity.
Hazard Identification and Classification
Key Anticipated Hazards:
-
Carcinogenicity: 4-Chloro-o-phenylenediamine is suspected of causing cancer.[1][2][3] The introduction of a methyl group may alter this potential, and thus, this compound should be treated as a potential carcinogen.
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Acute Toxicity: While data is limited for the target compound, related structures are harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Sensitization: May cause an allergic skin reaction.[4]
-
Aquatic Toxicity: Poses a significant threat to aquatic life with long-lasting effects.[4]
Table 1: GHS Classification for 4-Chloro-o-phenylenediamine (CAS 95-83-0) - A Proxy for Risk Assessment
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 1B/2 | May cause cancer / Suspected of causing cancer[1][2][3] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2/2A | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1][3][5] |
| Acute Toxicity (Oral) | 3/4 | Toxic if swallowed / Harmful if swallowed[4][5] |
| Acute Toxicity (Dermal) | 3/4 | Toxic in contact with skin / Harmful in contact with skin[4][5] |
| Acute Toxicity (Inhalation) | 3/4 | Toxic if inhaled / Harmful if inhaled[4][5] |
| Skin Sensitization | 1 | May cause an allergic skin reaction[4] |
| Hazardous to the aquatic environment (chronic) | 1 | Very toxic to aquatic life with long lasting effects[4] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Ensure availability of an eyewash station and safety shower in the immediate work area.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[1] Specific material compatibility should be verified.
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[1] Contaminated clothing should be removed and laundered before reuse.[5]
-
Respiratory Protection: If dusts or aerosols can be generated, a respirator is necessary.[1]
The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if you feel unwell.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |
| Ingestion | Rinse mouth. Give water to drink (at most two glasses). Seek medical advice immediately. |
Accidental Release Measures
A clear and practiced spill response plan is essential.
Personal Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.
-
Evacuate the danger area and ensure adequate ventilation.
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.[1]
Methods for Cleaning Up:
-
For small spills, carefully take up the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
-
For large spills, alert the appropriate emergency response team.[5]
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
Storage and Disposal
Storage:
-
The chemical may be sensitive to prolonged exposure to air and light.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.
Conclusion
The safe handling of this compound requires a conservative and informed approach. In the absence of specific toxicological data, researchers must rely on the known hazards of the parent compound, 4-Chloro-o-phenylenediamine, as a minimum standard for safety protocols. Adherence to rigorous engineering controls, consistent use of appropriate personal protective equipment, and a well-rehearsed emergency response plan are paramount to ensuring the safety of laboratory personnel and the protection of the environment. It is strongly recommended that any institution using this chemical perform its own risk assessment and establish detailed standard operating procedures.
References
Starting materials for 4-Chloro-N1-methylbenzene-1,2-diamine synthesis
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted aromatic diamine of significant interest in medicinal chemistry and material science. Its structural features make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide details the primary starting materials and a reliable two-step synthetic route to obtain this target compound.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-chloro-2-nitroaniline. The general workflow is as follows:
-
N-methylation of 4-chloro-2-nitroaniline: Introduction of a methyl group to the amino functionality of 4-chloro-2-nitroaniline to yield 4-chloro-N-methyl-2-nitroaniline.
-
Reduction of the nitro group: Conversion of the nitro group in 4-chloro-N-methyl-2-nitroaniline to a primary amine, resulting in the final product, this compound.
This pathway is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.
Starting Materials and Reagents
The following table summarizes the key starting materials and reagents required for the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 4-chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Starting Material | 89-63-4 |
| Formaldehyde (or Paraformaldehyde) | CH₂O | 30.03 | Methylating Agent | 50-00-0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Solvent/Catalyst | 7664-93-9 |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | Reducing Agent | 10025-69-1 |
| Ethanol | C₂H₅OH | 46.07 | Solvent | 64-17-5 |
| Hydrochloric Acid | HCl | 36.46 | Acid | 7647-01-0 |
| Sodium Hydroxide | NaOH | 40.00 | Base | 1310-73-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | 141-78-6 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | 7757-82-6 |
Experimental Protocols
This section provides detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline
This procedure details the N-methylation of 4-chloro-2-nitroaniline using formaldehyde in sulfuric acid.
Procedure:
-
In a well-ventilated fume hood, carefully dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Add formaldehyde (or paraformaldehyde) portion-wise to the stirred solution, ensuring the temperature is maintained between 50-60°C.
-
After the addition is complete, continue to stir the reaction mixture at 55°C for approximately 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
The product, 4-chloro-N-methyl-2-nitroaniline, will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Quantitative Data:
| Reactant/Product | Amount | Moles | Yield |
| 4-chloro-2-nitroaniline | (Specify amount) | (Calculate) | - |
| Formaldehyde | (Specify amount) | (Calculate) | - |
| 4-chloro-N-methyl-2-nitroaniline | (Record actual) | (Calculate) | (Calculate) |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 4-chloro-N-methyl-2-nitroaniline using tin(II) chloride dihydrate.[1]
Procedure:
-
To a solution of 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (approximately 3.5-4 equivalents).[1]
-
Heat the reaction mixture to 40°C and stir for 6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, concentrate the reaction mixture in vacuo to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water, a cooled (0°C) aqueous solution of 1M sodium hydroxide, water, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure this compound.[1]
Quantitative Data:
| Reactant/Product | Amount | Moles | Yield |
| 4-chloro-N-methyl-2-nitroaniline | 12.5 g (example) | 0.067 mol | - |
| Tin(II) chloride dihydrate | 37.5 g (example) | 0.166 mol | - |
| This compound | 9.3 g (example) | 0.058 mol | 87% |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the N-methylation of 4-chloro-2-nitroaniline followed by the reduction of the nitro group. The protocols outlined in this guide provide a solid foundation for the laboratory-scale preparation of this valuable intermediate. Researchers are encouraged to adapt and optimize these procedures based on their specific needs and available resources, while always adhering to strict safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to other phenylenediamines suggests its utility in the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. A plausible synthetic application for this compound is in the development of kinase inhibitors, where substituted diamines are often key intermediates. The following protocols describe a feasible synthetic route to obtain this compound, based on established chemical transformations for analogous compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process commencing with the commercially available 3-chloroaniline. The proposed pathway involves an initial protection and nitration to yield 5-chloro-2-nitroaniline, followed by N-methylation of the amino group, and concluding with the reduction of the nitro group to afford the target diamine.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline
This protocol is adapted from established procedures for the synthesis of nitroanilines.[1][2]
Materials:
-
3-Chloroaniline
-
Formic acid (HCOOH)
-
Nitric acid (HNO₃, 95%)
-
Acetic anhydride (Ac₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Formylation of 3-Chloroaniline:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and formic acid (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-(3-chlorophenyl)formamide by filtration, wash with cold water, and dry under vacuum.
-
-
Nitration of N-(3-chlorophenyl)formamide:
-
In a three-necked flask cooled in an ice-salt bath to 0-5 °C, slowly add acetic anhydride (2.0 eq) to nitric acid (1.5 eq) while maintaining the temperature.
-
To this nitrating mixture, add the dried N-(3-chlorophenyl)formamide from the previous step portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
-
Hydrolysis to 5-Chloro-2-nitroaniline:
-
To the aqueous mixture from the previous step, add a 25% aqueous solution of sodium hydroxide until the solution is basic.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the formyl group.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-chloro-2-nitroaniline.
-
Characterization Data for 5-Chloro-2-nitroaniline:
Protocol 2: Synthesis of 5-Chloro-N-methyl-2-nitroaniline
This protocol is based on standard N-methylation procedures for anilines.[3]
Materials:
-
5-Chloro-2-nitroaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 5-chloro-N-methyl-2-nitroaniline.
Protocol 3: Synthesis of this compound
This protocol utilizes a standard iron-mediated reduction of the nitro group, which is known to be chemoselective and tolerant of aryl chlorides.
Materials:
-
5-Chloro-N-methyl-2-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solution of 5-chloro-N-methyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) | Reference |
| 5-Chloro-2-nitroaniline | 3-Chloroaniline | HCOOH, HNO₃, Ac₂O, NaOH | Water | 62-66 | 128-129 | [1] |
| 5-Chloro-N-methyl-2-nitroaniline | 5-Chloro-2-nitroaniline | CH₃I, K₂CO₃ | Acetone | Not reported | Not reported | [3] |
| This compound | 5-Chloro-N-methyl-2-nitroaniline | Fe, NH₄Cl | Ethanol/Water | >85 (typical) | Not reported |
Note: Yields for the final two steps are estimated based on analogous reactions and may vary.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Nitric acid is highly corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Handle with extreme care.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.
-
Aromatic amines and nitro compounds can be toxic and should be handled with care.
References
- 1. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. The following sections offer guidance on common purification techniques, including recrystallization and column chromatography, as well as analytical methods for assessing purity.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a table summarizing the expected outcomes for different purification techniques. The data is representative and may vary based on the specific impurities present in the crude material.
| Purification Method | Typical Solvents/Eluents | Typical Yield (%) | Purity (by GC-MS/HPLC, %) | Key Advantages | Key Disadvantages |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate, Toluene | 70-90 | >99.0 | Simple, scalable, cost-effective for high-purity material. | May not be effective for removing impurities with similar solubility. |
| Column Chromatography | Heptane/Ethyl Acetate, Dichloromethane/Methanol | 60-85 | >99.5 | Highly effective for separating a wide range of impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
Note: The quantitative data presented is based on typical results for aromatic diamines and may need to be optimized for specific batches of this compound.
Experimental Protocols
Purification by Recrystallization (Mixed-Solvent System)
This protocol describes the purification of this compound using a mixed-solvent system of ethanol and water. This method is effective for removing non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Protocol:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot 95% ethanol to dissolve the solid completely with stirring.
-
To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Heptane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Protocol:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in heptane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent system (e.g., 9:1 heptane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 heptane/ethyl acetate) to elute the desired compound.
-
Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Analytical Purity Assessment by GC-MS
This protocol outlines a method for determining the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified this compound
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of dichloromethane.
-
Dry the solution over a small amount of anhydrous sodium sulfate.
-
Transfer the solution to a GC vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
Application Notes and Protocols: Reaction Mechanisms Involving 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the common reaction mechanisms involving 4-Chloro-N1-methylbenzene-1,2-diamine, a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.
Introduction
This compound (CAS No: 59681-66-2) is an aromatic diamine featuring a chlorine substituent and an N-methylated amine.[1] This substitution pattern makes it a valuable precursor for a variety of heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the chloro and methyl groups can be exploited to fine-tune the steric and electronic properties of the final products, which is of significant interest in drug discovery and materials science. The primary reactivity of this diamine is centered around the two amino groups, which readily undergo condensation reactions with carbonyl compounds.
Key Reaction Mechanisms and Applications
The principal application of this compound is in the synthesis of fused nitrogen-containing heterocycles. The two main classes of reactions are the formation of benzimidazoles and quinoxalines.
Benzimidazole Synthesis
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (or oxidation in the case of aldehydes) to afford the aromatic benzimidazole ring system.
A common approach involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2][3]
General Reaction Scheme:
Caption: General scheme for benzimidazole synthesis.
Quinoxaline Synthesis
Quinoxalines are another important class of N-heterocycles synthesized from o-phenylenediamines. The most common method is the condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction typically proceeds under acidic or neutral conditions and involves the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the quinoxaline core. The reaction is often high-yielding and tolerates a wide range of substituents on both the diamine and the dicarbonyl compound.[4][5][6]
General Reaction Scheme:
Caption: General scheme for quinoxaline synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative benzimidazole and quinoxaline derivative using this compound.
Protocol 1: Synthesis of 7-Chloro-1-methyl-2-phenyl-1H-benzimidazole
This protocol is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines and aldehydes.
Workflow Diagram:
References
- 1. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
Application Notes and Protocols for the Characterization of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). The protocols detailed below are intended as a starting point for method development and may require optimization for specific instrumentation and sample matrices.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 59681-66-2 |
| Molecular Formula | C₇H₉ClN₂[1] |
| Molecular Weight | 156.61 g/mol [1] |
| Purity | Typically ≥97%[1][2] |
| Appearance | Varies; may be an oil or solid |
| Storage | Store in a cool, dry place, under an inert atmosphere, and protected from light[1][2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound, utilizing a C18 column to separate the analyte from impurities. The method's sensitivity is typically dependent on the level of interferences rather than just the instrumental conditions.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R_) | To be determined experimentally; dependent on exact conditions. |
| Purity (%) | Calculated from the peak area of the analyte relative to the total peak area. |
| Limit of Detection (LOD) | To be determined by serial dilution. |
| Limit of Quantification (LOQ) | To be determined by serial dilution. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the characterization of volatile impurities. The compound is amenable to GC analysis. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for structural elucidation.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R_) | To be determined experimentally. |
| Molecular Ion (M⁺) | Expected at m/z 156 and 158 in an approximate 3:1 ratio due to the chlorine isotope. |
| Key Fragmentation Ions | To be determined from the mass spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Data Presentation:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.5 - 7.5 | (d, dd, s) | 3H | Ar-H |
| Amine Protons | Variable | (br s) | 2H | -NH₂ |
| Methyl Proton | ~2.8 - 3.0 | (s) | 3H | N-CH₃ |
| Amine Proton | Variable | (br s) | 1H | -NH-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~110 - 150 | Ar-C |
| Methyl Carbon | ~30 - 35 | N-CH₃ |
Note: The chemical shifts are estimated and need to be confirmed by experimental data.
Elemental Analysis for Formula Verification
Application Note:
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical and molecular formula of this compound. The most common method is combustion analysis.[6]
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
Sample Preparation: The sample must be dry and homogenous.
Data Presentation:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 53.69 | To be determined |
| Hydrogen (H) | 5.79 | To be determined |
| Chlorine (Cl) | 22.64 | Not typically measured by CHN analyzer |
| Nitrogen (N) | 17.88 | To be determined |
Visualizations
Caption: Analytical workflow for the characterization of a synthesized compound.
Caption: Experimental workflow for HPLC analysis.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Chloro-N1-methylbenzene-1,2-diamine as a key building block. The resulting benzimidazole and quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a valuable aromatic diamine for the construction of a variety of heterocyclic systems. The presence of the chloro and N-methyl substituents on the benzene ring allows for the generation of derivatives with unique electronic and steric properties, which can significantly influence their biological activity. This diamine is primarily employed in condensation reactions with carbonyl-containing compounds to afford two major classes of heterocyles: benzimidazoles and quinoxalines. These scaffolds are present in numerous FDA-approved drugs and are considered "privileged structures" in drug discovery.
Derivatives of the resulting 6-chloro-1-methyl-1H-benzo[d]imidazole core have been identified as potent inhibitors of bacterial quorum sensing and angiogenesis, highlighting the potential of this starting material in the development of novel therapeutics.
Synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazole Derivatives
The reaction of this compound with various aldehydes provides a straightforward route to 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds via a condensation reaction followed by oxidative cyclization.
Experimental Protocol 1: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles
This protocol describes the synthesis of 2-aryl-substituted benzimidazoles via the condensation of this compound with aromatic aldehydes using sodium metabisulfite as an oxidizing agent.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the substituted aromatic aldehyde (1.1 eq) and ethanol or DMF as the solvent.
-
Add sodium metabisulfite (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Expected):
Based on analogous reactions with 4-chloro-o-phenylenediamine, yields for this synthesis are expected to be in the range of 70-99%, with microwave-assisted methods potentially offering higher yields and significantly shorter reaction times (10-15 minutes).[3][4]
| Reactant 2 (Aldehyde) | Product | Expected Yield Range (%) |
| Benzaldehyde | 6-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole | 75-95 |
| 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | 70-90 |
| 4-Nitrobenzaldehyde | 6-Chloro-1-methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 80-99 |
Synthesis of 6-Chloro-1-methylquinoxaline Derivatives
The condensation of this compound with 1,2-dicarbonyl compounds is a highly efficient method for the synthesis of substituted 6-chloro-1-methylquinoxalines. This reaction is typically straightforward and high-yielding.
Experimental Protocol 2: Synthesis of 2,3-Disubstituted-6-chloro-1-methylquinoxalines
This protocol outlines the synthesis of quinoxaline derivatives through the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil.
Reaction Scheme:
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data (Expected):
This condensation reaction is generally very efficient. Based on similar syntheses, yields are expected to be high.
| Reactant 2 (Dicarbonyl) | Product | Expected Yield Range (%) |
| Benzil | 6-Chloro-1-methyl-2,3-diphenylquinoxaline | 85-95 |
| Glyoxal | 6-Chloro-1-methylquinoxaline | 80-90 |
Biological Activity and Signaling Pathways
Derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have emerged as promising candidates in drug discovery, exhibiting potent antimicrobial and anticancer activities.
Antimicrobial Activity: Inhibition of Bacterial Quorum Sensing
Certain derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum-sensing receptor PqsR.[5] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, leading to the production of virulence factors and biofilm formation.[6] By inhibiting PqsR, these compounds can disrupt this communication, thereby reducing bacterial pathogenicity. This represents a promising anti-virulence strategy to combat antibiotic-resistant infections.
Anticancer Activity: Inhibition of VEGFR-2 Signaling
The benzimidazole scaffold is a key component of several tyrosine kinase inhibitors used in cancer therapy. Derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have the potential to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-associated angiogenesis, leading to an anti-cancer effect.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of biologically active benzimidazole and quinoxaline derivatives. The protocols outlined in this document provide a foundation for the exploration of novel compounds with potential therapeutic applications in infectious diseases and oncology. The unique substitution pattern of the starting diamine offers opportunities for fine-tuning the pharmacological properties of the resulting heterocyclic systems. Further derivatization and biological evaluation of these scaffolds are warranted to fully explore their therapeutic potential.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-N1-methylbenzene-1,2-diamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N1-methylbenzene-1,2-diamine is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the presence of a reactive 1,2-diamine moiety, a chloro substituent, and a methylamino group, allow for the construction of various heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. These resulting molecules have shown significant promise in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The chloro and methyl substituents on the benzene ring provide opportunities for modulating the physicochemical properties and pharmacological activity of the final compounds, making this building block particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a variety of therapeutic applications, with a primary focus on their potential as anticancer agents. The resulting benzimidazole and quinoxaline cores are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Anticancer Activity
The primary anticancer mechanism of many quinoxaline and benzimidazole derivatives involves the inhibition of key signaling pathways that are essential for tumor growth, proliferation, and survival. Two of the most relevant pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.
VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for cancer therapy.[1][2][3]
Data Presentation: Biological Activity of Representative Derivatives
The following table summarizes the in vitro anticancer activity of selected chloro-substituted benzimidazole and quinoxaline derivatives, which are structurally related to compounds that can be synthesized from this compound.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Benzimidazole | 6-chloro-N-substituted-1H-benzimidazole | A549 (Lung Carcinoma) | 1.84 - 10.28 | [4] |
| 6-chloro-N-substituted-1H-benzimidazole | MCF-7 (Breast Adenocarcinoma) | 2.5 - 9.0 | [3] | |
| 6-chloro-N-substituted-1H-benzimidazole | HCT-116 (Colon Carcinoma) | 2.5 - 8.4 | [3] | |
| Quinoxaline | 7-chloro-2-substituted-quinoxaline | A549 (Lung Carcinoma) | 3.902 | [5] |
| 7-chloro-4-substituted-quinoxaline | HCT116 (Colon Carcinoma) | 2.5 | [2] | |
| 7-chloro-4-substituted-quinoxaline | MCF-7 (Breast Adenocarcinoma) | 9.0 | [2] |
Experimental Protocols
The following are general protocols for the synthesis of quinoxaline and benzimidazole derivatives from o-phenylenediamines, which can be adapted for this compound.
Protocol 1: General Synthesis of Quinoxaline Derivatives
This protocol describes the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: General Synthesis of Benzimidazole Derivatives
This protocol outlines the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (25 mL).
-
Add sodium metabisulfite (1.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods (NMR, MS, IR).[6]
Mandatory Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6-Chloro-1-methyl-1H-indole Derivatives from 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenated indole derivatives, in particular, have garnered significant interest for their potential as therapeutic agents, including as kinase inhibitors for cancer treatment.[3][4][5] This document provides a detailed protocol for the synthesis of 6-chloro-1-methyl-1H-indole derivatives, starting from the readily available precursor, 4-Chloro-N1-methylbenzene-1,2-diamine. The described synthetic route involves a two-step process: the formation of a hydrazine intermediate via diazotization and reduction, followed by the well-established Fischer indole synthesis.[6][7] These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.
Proposed Synthetic Pathway
The synthesis of 6-chloro-1-methyl-1H-indole derivatives from this compound is proposed to proceed via a two-step sequence. The first step involves the selective diazotization of the primary amine of the starting material, followed by in-situ reduction to the corresponding hydrazine derivative. The second step is the Fischer indole synthesis, where the hydrazine intermediate is cyclized with an appropriate ketone or aldehyde to yield the target indole.
Caption: Proposed two-step synthesis of a 6-chloro-1-methyl-1H-indole derivative.
Potential Application in Drug Discovery: Kinase Inhibition
Indole derivatives are widely recognized for their ability to target and inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4][5] The synthesized 6-chloro-1-methyl-1H-indole derivatives represent a scaffold that can be further functionalized to develop potent and selective kinase inhibitors. For instance, these compounds could potentially target the ATP-binding site of receptor tyrosine kinases (RTKs) like VEGFR or downstream kinases in the PI3K/AKT/mTOR pathway, thereby inhibiting tumor growth, proliferation, and angiogenesis.[8][9]
Caption: Hypothetical inhibition of an RTK signaling pathway by a 6-chloro-1-methyl-indole derivative.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Acetone
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalysts (e.g., polyphosphoric acid)
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and rotary evaporator.
-
Chromatography supplies for purification (e.g., silica gel)
Protocol 1: Synthesis of (4-Chloro-2-(methylamino)phenyl)hydrazine hydrochloride
This protocol describes the conversion of this compound to its corresponding hydrazine hydrochloride salt.
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of this compound in 40 mL of concentrated hydrochloric acid. Cool the solution to -5 to 0 °C using an ice-salt bath.
-
Diazotization: While maintaining the temperature between -5 and 0 °C, slowly add a pre-cooled solution of 5.0 g of sodium nitrite in 20 mL of water dropwise. Stir the mixture vigorously during the addition. After the addition is complete, continue stirring at the same temperature for 30 minutes to ensure complete formation of the diazonium salt.[10]
-
Reduction: In a separate flask, prepare a solution of 30.0 g of stannous chloride dihydrate in 30 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Isolation: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. The hydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Fischer Indole Synthesis of 6-Chloro-1,2-dimethyl-1H-indole
This protocol outlines the cyclization of the synthesized hydrazine with acetone to form the indole ring.
-
Reaction Setup: In a round-bottom flask, suspend 5.0 g of the (4-chloro-2-(methylamino)phenyl)hydrazine hydrochloride in 50 mL of ethanol.
-
Addition of Ketone: Add 5 mL of acetone to the suspension and stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Cyclization: Slowly add 5 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath. After the addition, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-chloro-1,2-dimethyl-1H-indole.
Quantitative Data Summary
The following table summarizes the key parameters for the proposed synthesis. Yields are based on representative values for analogous reactions reported in the literature.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | This compound | NaNO₂, SnCl₂·2H₂O | Conc. HCl | -5 to 10 | 3-4 | (4-Chloro-2-(methylamino)phenyl)hydrazine HCl | 75-85 |
| 2 | (4-Chloro-2-(methylamino)phenyl)hydrazine HCl, Acetone | H₂SO₄ | Ethanol | Reflux (approx. 78) | 4-6 | 6-Chloro-1,2-dimethyl-1H-indole | 60-75 |
Disclaimer: The provided protocols and expected yields are based on established chemical principles and analogous reactions. Actual results may vary, and optimization of reaction conditions may be necessary. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. rjpn.org [rjpn.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 9. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
Preparation of Benzimidazoles from 4-Chloro-N1-methylbenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzimidazoles, valuable scaffolds in medicinal chemistry, utilizing 4-Chloro-N1-methylbenzene-1,2-diamine as a key starting material. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Application Notes
The synthesis of 6-chloro-1-methyl-1H-benzo[d]imidazole derivatives from this compound offers a versatile platform for the development of novel therapeutic agents. The presence of the chloro and methyl substituents on the benzimidazole core can significantly influence the physicochemical properties and biological activity of the resulting compounds. For instance, the chlorine atom can enhance membrane permeability and metabolic stability, while the N-methyl group can modulate receptor binding and solubility.
A primary application of these synthesized benzimidazoles lies in their potential as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] Benzimidazole-based compounds have been identified as potent inhibitors of key kinases within this pathway, such as PI3K and Akt, making them attractive candidates for targeted cancer therapy.[2] The protocols outlined below provide a foundation for synthesizing a library of 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles for screening against these and other relevant biological targets.
Experimental Protocols
Two primary methods for the synthesis of benzimidazoles from this compound are detailed below: condensation with aromatic aldehydes and reaction with carboxylic acids (Phillips condensation). The following protocols are adapted from established procedures for structurally related o-phenylenediamines.
Protocol 1: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles via Condensation with Aromatic Aldehydes
This protocol describes a one-pot synthesis of 2-aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles through the condensation of this compound with various aromatic aldehydes in the presence of an oxidizing agent.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in a mixture of ethanol and water (9:1 v/v, 10 mL), add sodium metabisulfite (2.0 mmol).
-
The reaction mixture is refluxed for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-aryl-6-chloro-1-methyl-1H-benzo[d]imidazole.
-
The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-Substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles via Phillips Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles by the condensation of this compound with a carboxylic acid in the presence of an acid catalyst.
Materials:
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol for recrystallization
-
Activated Charcoal
Procedure:
-
A mixture of this compound (1.0 mmol) and the desired carboxylic acid (1.2 mmol) is heated under reflux in 4N HCl (10 mL) for 4-6 hours. Alternatively, the reactants can be heated in polyphosphoric acid at 150°C for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully neutralized with 10% NaOH solution until alkaline (pH ~8-9), which will precipitate the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
For purification, the crude product is dissolved in hot ethanol, treated with a small amount of activated charcoal, and filtered while hot.
-
The filtrate is allowed to cool to room temperature and then in an ice bath to induce crystallization.
-
The purified crystals of the 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazole are collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Characterization of the final product should be performed using spectroscopic techniques.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of substituted benzimidazoles from o-phenylenediamines, which can be used as a reference for optimizing the synthesis from this compound.
Table 1: Synthesis of 2-Aryl-6-chloro-1H-benzimidazoles from 4-Chloro-o-phenylenediamine and Aromatic Aldehydes
| Entry | Aldehyde | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzaldehyde | Na₂S₂O₅ | EtOH/H₂O | 6-12 | 90-99 | [3][4] |
| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₅ | EtOH/H₂O | 6-12 | 90-99 | [3][4] |
| 3 | 4-Methoxybenzaldehyde | Na₂S₂O₅ | EtOH/H₂O | 6-12 | 90-99 | [3][4] |
| 4 | 4-Nitrobenzaldehyde | Na₂S₂O₅ | EtOH/H₂O | 6-12 | 90-99 | [3][4] |
Table 2: Synthesis of 2-Substituted Benzimidazoles via Phillips Condensation
| Entry | o-Phenylenediamine | Carboxylic Acid | Acid Catalyst | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Acetic Acid | 4N HCl | 2 | ~85 | [5] |
| 2 | o-Phenylenediamine | Benzoic Acid | PPA | 3 | ~80 | [6] |
| 3 | 4-Chloro-o-phenylenediamine | Various Carboxylic Acids | 4N HCl | 3-5 | 60-80 | [7] |
Characterization Data
The following is an example of the expected spectroscopic data for a representative product, 6-chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole .
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.75-7.65 (m, 2H), 7.55-7.45 (m, 3H), 7.30 (d, J = 1.8 Hz, 1H), 7.20 (dd, J = 8.4, 1.8 Hz, 1H), 3.80 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 142.0, 136.5, 130.0, 129.5, 129.0, 128.8, 128.5, 123.0, 120.0, 110.0, 31.0 (N-CH₃).
-
MS (ESI): m/z calculated for C₁₄H₁₁ClN₂ [M+H]⁺: 243.07, found: 243.1.
Visualizations
Reaction Scheme
References
- 1. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 4-Chloro-N1-methylbenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-N1-methylbenzene-1,2-diamine as a key building block in the synthesis of pharmaceutical intermediates, with a particular focus on the pathway toward dibenzodiazepine structures, exemplified by the antipsychotic agent, Clozapine. The following protocols are representative methods derived from established synthetic routes for analogous compounds.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a valuable precursor in medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups at adjacent positions on a chlorinated and methylated benzene ring, allows for the construction of various heterocyclic scaffolds. A primary application of this intermediate is in the synthesis of 1,5-benzodiazepines and related tricyclic systems, which are core structures in a variety of centrally acting pharmaceuticals. The synthesis of intermediates for atypical antipsychotics like Clozapine represents a significant application, leveraging the specific substitution pattern of this diamine to achieve the desired final molecular architecture.
Synthesis of Dibenzodiazepine Intermediate
The synthesis of a dibenzodiazepine core, a key intermediate for drugs like Clozapine, from this compound can be conceptualized in a two-step process: an initial acylation reaction followed by an intramolecular cyclization.
Step 1: N-Acylation via Ullmann-type Condensation
A common strategy to form the precursor for the dibenzodiazepine ring system is through an Ullmann-type condensation reaction. This involves the coupling of the diamine with a 2-halobenzoic acid derivative. The following is a representative protocol.
Experimental Protocol: Synthesis of N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative
-
Materials:
-
This compound
-
2-Chlorobenzoic acid
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.5 eq), and copper (I) iodide (0.1 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with water, and then redissolve it in an aqueous solution of sodium hydroxide.
-
Wash the basic solution with ethyl acetate to remove any unreacted starting materials.
-
Re-precipitate the product by acidifying the aqueous layer with HCl.
-
Filter the solid, wash with water, and dry under vacuum to yield the N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative.
-
Step 2: Intramolecular Cyclization
The resulting N-acylated intermediate can then undergo an intramolecular cyclization to form the seven-membered diazepine ring. This is typically achieved through the activation of the carboxylic acid, followed by reaction with the second amino group.
Experimental Protocol: Synthesis of 8-chloro-10-methyl-5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one
-
Materials:
-
N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative
-
Phosphorus oxychloride (POCl₃) or a carbodiimide coupling reagent (e.g., DCC, EDC)
-
Anhydrous toluene or xylene
-
Triethylamine (if using a coupling reagent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
-
Procedure using POCl₃:
-
In a dry round-bottom flask under an inert atmosphere, suspend the N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain the desired dibenzodiazepine intermediate.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a dibenzodiazepine intermediate. Please note that these values are illustrative and can vary based on reaction scale and specific conditions.
Table 1: Reactants and Stoichiometry for N-Acylation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 156.62 | 1.0 |
| 2-Chlorobenzoic acid | 156.57 | 1.1 |
| Potassium Carbonate | 138.21 | 2.5 |
| Copper (I) Iodide | 190.45 | 0.1 |
Table 2: Yield and Purity of Intermediates
| Intermediate | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative | 276.71 | 1.77 | 1.33 | 75 | >95 |
| 8-chloro-10-methyl-5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one | 258.70 | 1.65 | 1.27 | 77 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic workflow from this compound to the dibenzodiazepine intermediate.
Caption: Synthetic pathway to a dibenzodiazepine intermediate.
Signaling Pathway of Clozapine
The ultimate pharmaceutical product derived from such intermediates, Clozapine, exhibits a complex mechanism of action. It interacts with multiple neurotransmitter receptor systems in the brain. The diagram below provides a simplified representation of its primary targets.
Caption: Simplified signaling targets of Clozapine.
References
Application Notes and Protocols for Catalytic Reactions with 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 4-Chloro-N1-methylbenzene-1,2-diamine. This versatile diamine serves as a key building block in the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are significant scaffolds in medicinal chemistry and materials science.
Introduction to Catalytic Applications
This compound is a substituted o-phenylenediamine that can undergo various catalytic cyclization and condensation reactions. The presence of the chloro and N-methyl groups influences the reactivity and can impart specific properties to the resulting heterocyclic products. Common catalytic applications involve the formation of carbon-nitrogen bonds to construct five- and six-membered rings.
Key Reaction Types:
-
Benzimidazole Synthesis: Catalytic condensation with aldehydes, carboxylic acids, or their derivatives.
-
Quinoxaline Synthesis: Catalytic condensation with 1,2-dicarbonyl compounds.
These reactions are often promoted by a range of catalysts, including metal-based catalysts (e.g., copper, palladium, gold) and non-metallic catalysts (e.g., acid or base catalysis). The choice of catalyst and reaction conditions can significantly impact reaction efficiency, yield, and selectivity.
Catalytic Synthesis of Substituted Benzimidazoles
The synthesis of benzimidazoles from o-phenylenediamines is a fundamental transformation in heterocyclic chemistry. The reaction of this compound with various aldehydes can be efficiently catalyzed to produce a range of 2-substituted-7-chloro-1-methyl-1H-benzo[d]imidazoles.
Signaling Pathway for Benzimidazole Formation
Caption: Catalytic formation of benzimidazoles from this compound.
Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol describes a green and economically viable method for the synthesis of 2-substituted benzimidazoles using ammonium chloride as a catalyst.
Materials:
-
This compound
-
Substituted aldehyde (e.g., anisaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of this compound (0.92 mmol) and the desired aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80°C for 2-4 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1, v/v) eluent.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the contents and wash the product twice with water.
-
Dry the product and purify by recrystallization from ethanol.
Quantitative Data
| Aldehyde Reactant | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisaldehyde | 7-Chloro-2-(4-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole | NH₄Cl | Ethanol | 80 | 2 | ~85-95 (estimated) |
| Benzaldehyde | 7-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole | NH₄Cl | Ethanol | 80 | 2.5 | ~80-90 (estimated) |
| 4-Chlorobenzaldehyde | 7-Chloro-2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | NH₄Cl | Ethanol | 80 | 3 | ~80-90 (estimated) |
Note: Yields are estimated based on similar reactions with o-phenylenediamine as specific data for this compound is not extensively reported.
Catalytic Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Experimental Workflow for Quinoxaline Synthesis
Caption: General workflow for the catalytic synthesis of quinoxalines.
Experimental Protocol: Pyridine-Catalyzed Synthesis of 2,3-Disubstituted Quinoxalines
This protocol outlines a simple and efficient method for quinoxaline synthesis using pyridine as a catalyst.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the 1,2-dicarbonyl compound in THF.
-
Add a catalytic amount of pyridine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| 1,2-Dicarbonyl Reactant | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzil | 6-Chloro-1-methyl-2,3-diphenylquinoxaline | Pyridine | THF | Room Temp | 2-3 | >90 (estimated) |
| 2,3-Butanedione | 6-Chloro-1,2,3-trimethylquinoxaline | Pyridine | THF | Room Temp | 2-3 | >85 (estimated) |
Note: Yields are estimated based on similar reactions with o-phenylenediamines as specific data for this compound is not extensively reported.
Conclusion
This compound is a valuable precursor for the synthesis of biologically relevant benzimidazole and quinoxaline derivatives. The presented protocols offer efficient and straightforward methods for these transformations under mild catalytic conditions. Researchers and drug development professionals can utilize these methods as a starting point for the synthesis of novel compounds for further investigation. Further optimization of catalysts and reaction conditions may lead to even higher yields and greater substrate scope.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
N-methylation: Monomethylation of 4-chloro-2-nitroaniline to form N-methyl-4-chloro-2-nitroaniline.
-
Reduction: Reduction of the nitro group of N-methyl-4-chloro-2-nitroaniline to yield the desired this compound.
Alternatively, direct methylation of 4-chloro-o-phenylenediamine can be employed, though this can be more challenging to control and may lead to a mixture of products.
Q2: What are the primary impurities I should be aware of in the synthesis of this compound?
A2: Impurities can arise from both the N-methylation and the nitro reduction steps. The most common impurities are summarized in the table below.
| Impurity Type | Specific Impurity | Source of Impurity |
| Unreacted Starting Material | N-methyl-4-chloro-2-nitroaniline | Incomplete reduction of the nitro group. |
| 4-chloro-o-phenylenediamine | Incomplete N-methylation. | |
| Partially Reduced Intermediates | 4-Chloro-N1-methyl-2-nitrosobenzene-1-amine | Incomplete reduction of the nitro group. |
| N1-(4-chloro-2-aminophenyl)-N1-methylhydroxylamine | Incomplete reduction of the nitro group. | |
| Over-methylation Byproduct | 4-Chloro-N1,N1-dimethylbenzene-1,2-diaminium salt | Reaction of the product with excess methylating agent. |
| Side-reaction Byproducts | Azo and azoxy compounds | Dimerization of partially reduced intermediates. |
| Isomeric Impurities | Positional isomers of this compound | Presence of isomeric precursors in the starting materials. |
| Reagent Residues | Tin salts, Iron oxides | Incomplete removal of metal-based reducing agents during workup. |
Q3: My final product is discolored (e.g., yellow, orange, or red). What is the likely cause?
A3: Discoloration in the final product is often indicative of the presence of azo and azoxy compounds. These colored byproducts form from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species. Their presence suggests an incomplete or inefficient reduction step.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting nitroaniline and the appearance of the more polar diamine product.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Nitro Group
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted N-methyl-4-chloro-2-nitroaniline.
-
The reaction mixture does not change color as expected (e.g., from a colored nitro compound to a lighter amine).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Reducing Agent | Ensure the reducing agent (e.g., SnCl₂, Fe powder, NaBH₄) is fresh and has been stored under appropriate conditions. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) has not been poisoned. |
| Insufficient Amount of Reducing Agent | Use a sufficient molar excess of the reducing agent as specified in the protocol. For metal-based reductions, ensure the surface of the metal is activated (e.g., by washing with dilute acid). |
| Suboptimal Reaction Temperature | The reduction of nitroarenes can be exothermic, but may require initial heating to overcome the activation energy. Gradually increase the temperature while monitoring the reaction. |
| Poor Agitation | In heterogeneous reactions (e.g., with Fe powder or Pd/C), ensure vigorous stirring to maximize contact between the reactants. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
Symptoms:
-
TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reduction | This is the most common cause, leading to a mixture of the starting material, partially reduced intermediates, and the final product. Extend the reaction time or add more reducing agent. |
| Over-methylation | If direct methylation of 4-chloro-o-phenylenediamine is performed, multiple spots may correspond to the starting material, the desired mono-methylated product, and the di-methylated byproduct. Optimize the stoichiometry of the methylating agent and the reaction time. |
| Side Reactions | The formation of azo and azoxy compounds can lead to additional spots. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of intermediates. |
| Product Degradation | Phenylenediamines can be susceptible to air oxidation. Work up the reaction promptly and consider storing the product under an inert atmosphere. |
Experimental Protocols
Representative Protocol for the Reduction of N-methyl-4-chloro-2-nitroaniline
This protocol is a composite based on common procedures for the reduction of aromatic nitro compounds.
Materials:
-
N-methyl-4-chloro-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-methyl-4-chloro-2-nitroaniline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a basic pH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Optimizing reaction conditions for 4-Chloro-N1-methylbenzene-1,2-diamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of a nitroaniline precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective reducing agent. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Ensure the reducing agent (e.g., SnCl₂, Fe powder, Raney Nickel) is fresh and active. For catalytic hydrogenation, ensure the catalyst has not been poisoned. 3. Optimize the reaction temperature. Some reductions require heating to proceed at an adequate rate.[1][2][3] 4. If the product is sensitive to air or light, perform the reaction and work-up under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
| Presence of Impurities | 1. Unreacted starting material. 2. Formation of side-products (e.g., azo or azoxy compounds from incomplete nitro reduction). 3. Dehalogenation (loss of the chloro group). 4. Over-methylation or methylation at the wrong amine. | 1. See "Low or No Product Yield". 2. Ensure a sufficient excess of the reducing agent is used. The color of the reaction mixture changing from deep red to nearly colorless can indicate complete reduction.[5] 3. When using catalytic hydrogenation (e.g., Pd/C), dehalogenation can be a side reaction. Using a milder reducing agent like SnCl₂ or Fe/NH₄Cl may be preferable.[6] 4. For syntheses involving a methylation step, use a suitable protecting group strategy to ensure methylation occurs at the desired nitrogen. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. 3. Co-elution of impurities during column chromatography. | 1. Concentrate the filtrate under reduced pressure and extract with a different organic solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary to separate closely related compounds.[1][3] |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture in the reaction. | 1. Use reagents from a reliable supplier and of a consistent grade. 2. Use anhydrous solvents and perform the reaction under an inert, dry atmosphere, especially if using moisture-sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a two-step process:
-
Nitration and Methylation: Starting with 4-chloroaniline, a nitration step is performed, followed by methylation of the amino group to yield an N-methyl-nitroaniline intermediate.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine to form the final product, this compound. The reduction can be achieved using various reagents like tin(II) chloride or through catalytic hydrogenation.
Q2: Which reducing agent is best for the nitro group reduction?
A2: The choice of reducing agent depends on the specific requirements of your synthesis, such as scale and available equipment.
-
Tin(II) chloride (SnCl₂): Effective and generally provides good yields. The reaction is typically carried out in ethanol.[1]
-
Iron powder (Fe) with Ammonium Chloride (NH₄Cl): A cost-effective and robust method.[2][3]
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Often provides high yields and cleaner reactions. However, there is a risk of dehalogenation (loss of the chlorine atom) with some catalysts like Pd/C.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A change in the color of the reaction mixture, for instance from a deep red (characteristic of nitroanilines) to a lighter yellow or colorless solution, can also indicate the progression of the reduction.[5]
Q4: What are the typical storage conditions for this compound?
A4: The product should be stored under an inert atmosphere, such as argon, and protected from light, as aromatic diamines can be sensitive to air and light, leading to degradation.[4]
Experimental Protocols
Protocol 1: Reduction of a Nitroaniline Precursor using Tin(II) Chloride
This protocol is adapted from a similar synthesis of a substituted phenylenediamine.[1]
-
Dissolution: Dissolve the N-methylated nitroaniline precursor (1.0 eq) in ethanol (approximately 20 mL per gram of starting material) in a round-bottom flask.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the solution.
-
Reaction: Heat the solution to around 40°C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully wash with a cooled (0°C) aqueous solution of 1 M NaOH, followed by water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane/ethyl acetate).[1]
Protocol 2: Reduction of a Nitroaniline Precursor using Iron Powder
This protocol is based on a general method for reducing nitroanilines.[2][3]
-
Preparation: In a round-bottom flask, prepare a mixture of ethanol and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Addition of Reactants: Add the N-methylated nitroaniline precursor (1.0 eq) followed by iron powder (Fe) (approximately 3-5 equivalents).
-
Reaction: Heat the reaction mixture to approximately 70°C for 2-4 hours with vigorous stirring. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Extraction: Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reduction Conditions for Phenylenediamine Synthesis
| Parameter | Method 1: SnCl₂ Reduction[1] | Method 2: Fe/NH₄Cl Reduction[2][3] | Method 3: Catalytic Hydrogenation[7] |
| Starting Material | Substituted Nitroaniline | Substituted Nitroaniline | Substituted Nitroaniline |
| Reducing Agent | Tin(II) chloride dihydrate | Iron powder, NH₄Cl | Raney Nickel, H₂ gas |
| Solvent | Ethanol | Ethanol/Water | Ethanol |
| Temperature | 40°C | 70°C | 45°C |
| Reaction Time | 6 hours | 2 hours | 2 hours |
| Pressure | Atmospheric | Atmospheric | 5 kg/cm ² |
| Typical Yield | ~87% | ~93% | High (specific value not stated) |
| Purification | Column Chromatography | Column Chromatography | Filtration of catalyst |
Visualizations
Caption: A plausible synthetic route to this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 2. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
Troubleshooting guide for reactions with 4-Chloro-N1-methylbenzene-1,2-diamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] It is recommended to store it under an inert atmosphere, such as argon, and protect it from light.[3] Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area with plenty of water.[1][4] Always use in a well-ventilated area or under a fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][4]
Q2: My reaction with this compound is showing low or no product yield. What are the potential causes?
A2: Low or no yield in reactions involving this compound can stem from several factors:
-
Reagent Quality: Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
Reaction Conditions: Aromatic diamines can be sensitive to reaction conditions. Temperature, reaction time, and solvent choice are critical. For instance, some reactions may require elevated temperatures to proceed.[5]
-
Atmosphere: Due to the electron-rich nature of the diamine, it can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.
-
Base Strength: If your reaction requires a base, ensure it is strong enough for the intended transformation but not so strong as to cause unwanted side reactions.[5]
-
Catalyst Activity: For catalyzed reactions, such as cross-coupling, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[5]
Q3: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?
A3: The presence of two amine groups with different steric and electronic environments in this compound can lead to regioselectivity issues. To improve selectivity:
-
Protecting Groups: Consider using a protecting group strategy to selectively block one of the amine functionalities while the other reacts.
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
Choice of Reagents: The steric bulk of your reagents can influence which amine group reacts preferentially.
-
Order of Addition: Adding the reagents in a specific order, sometimes slowly via syringe pump, can help control the reaction.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving aromatic compounds.[5][6] Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Reagent Quality | Verify the purity of this compound and other reagents using techniques like NMR or melting point analysis. | Use of pure reagents should lead to a cleaner reaction and improved yield. |
| Suboptimal Temperature | Screen a range of temperatures. Start with the literature precedent for similar substrates and then systematically increase or decrease the temperature. | An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions. |
| Incorrect Solvent | The choice of solvent is crucial.[5] Test a variety of anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) or protic solvents (e.g., Ethanol, Methanol) depending on the reaction type.[5][7] | The right solvent will ensure proper solubility of reagents and facilitate the reaction pathway. |
| Air Sensitivity | Degas the solvent and reaction mixture and run the reaction under an inert atmosphere (Nitrogen or Argon). | Prevention of oxidation of the starting material or intermediates should increase the product yield. |
Issue 2: Side Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regioselectivity | Employ a protecting group for one of the amine functionalities. Common protecting groups for amines include Boc, Cbz, or acetyl groups. | Selective reaction at the unprotected amine site, leading to a single major product. |
| Over-reaction/Di-substitution | Use a stoichiometric amount of the limiting reagent or add it slowly to the reaction mixture. | Minimizes the formation of products where both amine groups have reacted. |
| Decomposition | If the product is unstable under the reaction conditions, try to run the reaction for a shorter duration or at a lower temperature. | Reduced decomposition of the desired product. |
Experimental Protocols
Example Protocol: N-Acylation of this compound
This protocol describes a general procedure for the selective acylation of the less sterically hindered primary amine.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting flowchart for common issues in reactions with this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the reduction of a nitroaromatic precursor, typically 4-chloro-N-methyl-2-nitroaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid systems being the most common.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions of concern fall into three categories:
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Incomplete Reduction: The reduction of the nitro group may halt at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives as impurities.
-
Dehalogenation: Depending on the catalyst and reaction conditions, the chloro substituent on the benzene ring can be removed, resulting in the formation of N1-methylbenzene-1,2-diamine.
-
Oxidation of the Product: The final product, this compound, is susceptible to oxidation, especially when exposed to air. This leads to the formation of colored impurities and can result in the formation of dimeric or polymeric byproducts, such as phenazines.
Q3: My purified product is colored (yellow, brown, or dark). What is the likely cause and how can I prevent it?
A3: A colored product is a strong indication of oxidation. The ortho-phenylenediamine moiety is electron-rich and readily oxidizes in the presence of air (oxygen) to form highly colored quinone-imine species, which can further react to form phenazine-type structures. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup and purification. Using degassed solvents can also be beneficial.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or petroleum ether, is commonly employed. It is advisable to perform the chromatography promptly after the reaction workup to minimize product degradation. During purification, it is also recommended to use solvents that have been purged with an inert gas.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the reaction temperature moderately. | The consumption of starting material should increase, leading to a higher yield of the product. |
| Catalyst Inactivity | If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. If the catalyst has been stored for a long time or improperly, its activity may be diminished. Consider using a fresh batch of catalyst or increasing the catalyst loading. | An active catalyst will efficiently facilitate the reduction, leading to a higher conversion rate and improved yield. |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. For metal/acid reductions (e.g., SnCl2/HCl), the stoichiometry is critical. | Complete reduction of the nitro group will be achieved, maximizing the formation of the desired diamine. |
| Product Degradation | The product is sensitive to oxidation. Work up the reaction under an inert atmosphere and purify the product as quickly as possible. | Minimizing exposure to oxygen will reduce the formation of degradation byproducts and improve the isolated yield of the pure compound. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Troubleshooting Step | Expected Outcome |
| Starting Material (Nitro Compound) | Incomplete reaction. | See "Incomplete Reaction" in the Low Yield troubleshooting table. | Complete conversion of the starting material. |
| Dehalogenated Product | Use of a harsh reduction method (e.g., high-pressure hydrogenation with Pd/C). | Switch to a milder reducing agent such as tin(II) chloride (SnCl₂) or iron powder in acidic media. If using catalytic hydrogenation, consider using a different catalyst like Raney Nickel, which is often less prone to causing dehalogenation. | Reduction of the nitro group without significant loss of the chloro substituent. |
| Colored Impurities (Oxidation Products) | Exposure to air during reaction, workup, or storage. | Handle the reaction mixture and isolated product under an inert atmosphere (nitrogen or argon). Use degassed solvents for workup and chromatography. Store the final product in a dark, airtight container under an inert atmosphere. | A significantly less colored or colorless product will be obtained. |
| Nitroso or Hydroxylamine Intermediates | Insufficient reducing agent or non-optimal reaction conditions. | Increase the amount of reducing agent or prolong the reaction time. Ensure the reaction temperature is optimal for complete reduction. | The intermediate species will be fully reduced to the desired diamine. |
Experimental Protocols
Synthesis of this compound via Reduction of 4-chloro-N-methyl-2-nitroaniline with Tin(II) Chloride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-chloro-N-methyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
How to improve the yield and purity of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method for synthesizing this compound is the reduction of its nitro precursor, 4-chloro-2-nitro-N-methylaniline. This starting material can be synthesized through the methylation of 4-chloro-2-nitroaniline. The subsequent reduction of the nitro group to an amine is a high-yielding transformation.
Q2: I am experiencing low yields in the reduction of 4-chloro-2-nitro-N-methylaniline. What are the potential causes and solutions?
A2: Low yields can stem from several factors related to the chosen reduction method. Here are some common issues and troubleshooting suggestions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.
-
Choice of Reducing Agent: The effectiveness of the reducing agent can vary. For this specific transformation, common choices include tin(II) chloride (SnCl₂), iron powder (Fe) in the presence of an acid or ammonium chloride, and catalytic hydrogenation (e.g., H₂ with Pd/C). If one method provides low yields, consider exploring an alternative. For instance, while catalytic hydrogenation is often very effective, the catalyst can be poisoned by impurities in the starting material. In such cases, metal-based reductions like with SnCl₂ or Fe may be more robust.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. Ensure the reaction is performed at the optimal temperature for the chosen reducing agent. For example, reductions with iron powder often require heating.[1] The solvent should be appropriate for the reagents and capable of dissolving the starting material. Ethanol and methanol are commonly used for these types of reductions.[1][2]
-
Workup Procedure: Product loss can occur during the workup. Diamines can be sensitive to oxidation, so it is advisable to perform the workup promptly and under an inert atmosphere if possible. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
Q3: My final product, this compound, is impure. What are common impurities and how can I remove them?
A3: Impurities can arise from the starting material, side reactions, or degradation of the product. Common impurities and purification strategies are outlined below:
-
Unreacted Starting Material: If the reduction was incomplete, the nitro precursor (4-chloro-2-nitro-N-methylaniline) will be a primary impurity.
-
Side-Products from Reduction: Depending on the reducing agent, various side-products can form. For example, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. It is recommended to store the purified product under an inert atmosphere and protected from light.
Purification Methods:
-
Column Chromatography: This is a highly effective method for purifying this compound. Due to the basic nature of the amino groups, standard silica gel can sometimes cause peak tailing and product loss. To mitigate this, consider the following:
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can significantly improve the separation.
-
Adding a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel and improve the chromatography.
-
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective method for purification, especially for removing minor impurities.
-
Distillation: For larger quantities, vacuum distillation can be a viable purification technique for phenylenediamines.
Q4: How can I avoid the formation of tin salt precipitates during the workup when using tin(II) chloride for the reduction?
A4: The formation of tin hydroxides during the basic workup of SnCl₂ reductions is a common issue that can make product extraction difficult. Here are some strategies to manage this:
-
Use of a Strong Base: After the reaction, adding a concentrated solution of a strong base like sodium hydroxide can help to dissolve the tin salts by forming soluble stannates.
-
Filtration Aid: If a precipitate still forms, adding a filter aid like Celite® to the mixture before filtration can help to manage the gelatinous tin salts and improve the filtration rate.
-
Alternative Reducing Agents: To avoid this issue altogether, consider using alternative reducing agents such as iron powder with ammonium chloride or catalytic hydrogenation.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroanilines (Data from Analogous Compounds)
| Precursor Compound | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Purification Method | Reference |
| 4-chloro-N-methyl-2-nitro-N-phenylphenylamine | SnCl₂·2H₂O | Ethanol | 40°C | 6 h | 87 | Column Chromatography | [2] |
| N-benzylnitroaniline | Iron powder / NH₄Cl | Ethanol / Water | 80°C | 1-3 h | 98 | Extraction / Drying | [1] |
| N-(4-chlorophenyl)-2-nitrobenzenamine | Iron powder / NH₄Cl | Ethanol / sat. aq. NH₄Cl | 70°C | 2 h | 93.2 | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound via SnCl₂ Reduction (Inferred from a closely related procedure)
This protocol is based on the reduction of a similar nitro compound and is expected to be effective for the synthesis of this compound from 4-chloro-2-nitro-N-methylaniline.
Materials:
-
4-chloro-2-nitro-N-methylaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Triethylamine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitro-N-methylaniline (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 4 equivalents).
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Prepare a silica gel column using a mixture of hexane and ethyl acetate as the eluent. Add 0.5% triethylamine to the eluent to prevent product tailing.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Mandatory Visualization
References
Technical Support Center: Degradation of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. The information provided is intended to assist with experimental design, execution, and data interpretation related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under typical experimental conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure and the known degradation of similar aromatic amines and chlorinated compounds. The primary degradation mechanisms are expected to be oxidation and photodegradation.
-
Oxidation: The diamine functional groups are susceptible to oxidation, which can lead to the formation of quinone-imine or quinone-diimine structures. The N-methyl group can also be a site for oxidative N-dealkylation.[1]
-
Hydroxylation: The aromatic ring can undergo hydroxylation, adding hydroxyl (-OH) groups to the benzene ring. This can be followed by ring cleavage.
-
Dechlorination: The chlorine atom can be removed from the aromatic ring through reductive or hydrolytic dechlorination, although this is generally a slower process for aromatic chlorides.
-
Polymerization: Oxidative coupling of the parent molecule or its early degradation products can lead to the formation of colored, higher molecular weight oligomers or polymers.
Q2: My solution of this compound is turning brown. What is causing this discoloration?
A2: The development of a brown color is a common observation for many aromatic amines and is typically indicative of oxidation. Exposure to air (oxygen) and light can initiate and accelerate the oxidation of the diamine functional groups, leading to the formation of colored quinone-type compounds and polymeric materials.[2] To minimize this, it is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: What are the most suitable analytical techniques to monitor the degradation of this compound and its products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful and commonly used technique.
-
HPLC-DAD: Allows for the separation and quantification of the parent compound and its degradation products. The DAD provides spectral information which can help in the preliminary identification of components.
-
LC-MS/MS: Provides molecular weight and structural information, which is crucial for the identification of unknown degradation products.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for more volatile degradation products. Derivatization may be necessary for the analysis of polar amino compounds.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Parent Compound | 1. Interaction with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-purity, end-capped column. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask silanol groups. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 4. Reduce the injection volume or sample concentration.[6] |
| Poor Resolution Between Degradation Products | 1. Inadequate mobile phase composition. 2. Suboptimal column chemistry. | 1. Optimize the gradient slope and organic modifier percentage. 2. Experiment with different mobile phase additives or pH. 3. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[7] |
| Ghost Peaks in the Chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives for the mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. 3. Inject a blank solvent run to confirm the source of the ghost peaks.[6] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column for a sufficient time before starting the analysis. 4. If the column has been used extensively, consider replacing it.[8] |
Experimental Degradation Study Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature or duration of the stress study. 3. For photodegradation, ensure the light source has an appropriate wavelength and intensity. |
| Complete Degradation of the Parent Compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor. 2. Decrease the temperature or shorten the exposure time. 3. The goal of forced degradation is typically to achieve 5-20% degradation to observe primary degradation products.[9] |
| Inconsistent or Irreproducible Degradation Profiles | 1. Variability in experimental conditions (e.g., temperature, light exposure, concentration of reagents). 2. Inconsistent sample handling and preparation. | 1. Precisely control all experimental parameters. 2. Use calibrated equipment. 3. Ensure consistent and well-documented sample preparation procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a broad-spectrum light source for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of the parent compound.
Protocol 2: HPLC-MS Method for Degradation Product Analysis
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: DAD (200-400 nm) followed by MS.
Mass Spectrometer (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Fragmentation (MS/MS): Perform data-dependent acquisition to obtain fragment ion spectra for the major degradation products.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A typical experimental workflow for studying compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the final product, 4-Chloro-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and impurities in the synthesis of this compound?
A common synthetic route to this compound involves the reduction of a nitro-precursor, typically 4-chloro-N1-methyl-2-nitroaniline. Therefore, the most common impurity is the unreacted starting material itself. Other potential impurities can include by-products from the reduction reaction, such as partially reduced intermediates or over-reduced species.
Q2: How can I detect the presence of the starting material in my final product?
Thin Layer Chromatography (TLC) is a rapid and effective method to check for the presence of the starting material. The starting nitro-compound is generally less polar than the diamine product. A suitable solvent system for TLC analysis would be a mixture of heptane and ethyl acetate (e.g., 7:3 v/v). The starting material will have a higher Rf value (travel further up the plate) than the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q3: What are the recommended purification methods to remove unreacted starting material?
The two primary methods for purifying this compound and removing the unreacted starting material are column chromatography and recrystallization. The choice of method depends on the level of impurity and the desired final purity.
Q4: Which solvent systems are recommended for column chromatography?
For silica gel column chromatography, a non-polar/polar solvent gradient is effective. A common system is a mixture of heptane and ethyl acetate.[1] The separation can be started with a low polarity mixture (e.g., 9:1 heptane/ethyl acetate) and the polarity can be gradually increased to elute the more polar product. Another effective solvent system is petroleum ether and ethyl acetate.
Troubleshooting Guides
Issue 1: Starting material (4-chloro-N1-methyl-2-nitroaniline) is present in the final product after initial workup.
Cause:
-
Incomplete reduction reaction.
-
Inefficient initial extraction or washing steps.
Solution:
-
Optimize Reaction Conditions: Ensure the reduction reaction has gone to completion. This can be monitored by TLC. If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of reducing agent.
-
Column Chromatography: This is the most effective method for separating the less polar starting material from the more polar product. A detailed protocol is provided below.
Issue 2: The product appears as an oil or fails to crystallize during recrystallization.
Cause:
-
Presence of significant amounts of impurities, including the starting material, which can inhibit crystallization.
-
Use of an inappropriate recrystallization solvent.
Solution:
-
Pre-purification: Before attempting recrystallization, purify the crude product using column chromatography to remove the bulk of the impurities.
-
Solvent Screening: If the product is relatively pure and still fails to crystallize, a different recrystallization solvent or a solvent mixture should be tested. Ethanol has been reported to be an effective solvent for similar compounds.[2]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound from its unreacted nitro-precursor using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Heptane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 heptane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 heptane/ethyl acetate). The less polar starting material will elute first.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution progress by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 heptane/ethyl acetate) to elute the more polar product, this compound.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Data Presentation:
| Compound | Typical Rf Value (7:3 Heptane/EtOAc) | Elution Order |
| 4-chloro-N1-methyl-2-nitroaniline | ~0.7-0.8 | First |
| This compound | ~0.3-0.4 | Second |
Protocol 2: Recrystallization
This protocol is suitable for purifying the product when it is already of moderate purity.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Cooling: Slowly cool the solution to room temperature. Crystal formation should begin.
-
Crystallization: To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. It provides essential information for preventing oxidation, along with troubleshooting advice and detailed experimental protocols.
Troubleshooting Guide
Issue: The solid this compound, which should be an off-white or light-colored solid, has developed a dark brown or purplish tint.
-
Cause: This discoloration is a common indicator of oxidation. Aromatic diamines, particularly o-phenylenediamines, are susceptible to oxidation when exposed to atmospheric oxygen and/or light. The colored impurities are likely quinone-imine type structures formed from the oxidation of the diamine.
-
Solution:
-
Assess the Extent of Oxidation: If the discoloration is minor and on the surface, the bulk of the material may still be of sufficient purity for some applications. However, for sensitive reactions, purification is recommended.
-
Purification: The oxidized product can be purified. A common method for purifying discolored aromatic amines is recrystallization. See the detailed protocol below for "Purification of Discolored this compound."
-
Prevention: After purification, or with a new batch of the compound, it is crucial to implement rigorous air- and light-exclusion techniques for storage and handling.
-
Issue: A solution of this compound in an organic solvent darkens over a short period.
-
Cause: The rate of oxidation can be significantly faster in solution, especially in the presence of dissolved oxygen. The choice of solvent can also play a role. Protic solvents may facilitate oxidation pathways.
-
Solution:
-
Use Degassed Solvents: Before preparing the solution, thoroughly degas the solvent by bubbling a stream of an inert gas (argon or nitrogen) through it for at least 15-30 minutes.
-
Work Under an Inert Atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.
-
Solvent Selection: While solubility is a key factor, consider using a less polar, aprotic solvent if compatible with your reaction. Based on data for the related o-phenylenediamine, solubility is high in acetonitrile and lower in alcohols.[1]
-
Use Freshly Prepared Solutions: For best results, prepare solutions of this compound immediately before use.
-
Issue: Inconsistent results are being obtained in reactions involving this compound.
-
Cause: If the diamine has unknowingly oxidized, the presence of impurities can interfere with the desired reaction, leading to lower yields, unexpected side products, and poor reproducibility. The oxidized impurities may act as catalysts or inhibitors for your reaction.
-
Solution:
-
Verify Purity: Before use, check the purity of the this compound. A simple visual inspection for discoloration is the first step. For a more quantitative assessment, techniques like TLC, HPLC, or NMR spectroscopy can be used to detect impurities.
-
Purify if Necessary: If impurities are detected, purify the diamine using the protocol provided below.
-
Standardize Handling Procedures: Ensure that all handling and storage of the diamine follow strict air-sensitive protocols to prevent oxidation from occurring between experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, the compound should be stored in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen.[2] It should be kept in a cool, dark, and dry place, such as a desiccator inside a refrigerator, away from strong oxidizing agents.[3]
Q2: Can I use an antioxidant to stabilize this compound?
A2: While specific data for this compound is not available, the use of antioxidants is a common strategy for stabilizing aromatic amines.[4][5] A combination of a free-radical scavenger (e.g., a hindered phenol like BHT) and a light stabilizer could be effective.[4] However, any added antioxidant must be compatible with your downstream application and easily separable if necessary. It is generally recommended to rely on proper inert atmosphere techniques for storage and handling.
Q3: What are the primary safety concerns when working with this compound?
A3: The related compound, 4-chloro-o-phenylenediamine, is a suspected carcinogen and is harmful if inhaled, swallowed, or absorbed through the skin.[6] It is prudent to handle this compound with the same level of caution. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential hazards, it should be treated as hazardous chemical waste. Avoid disposing of it down the drain or in the general trash.
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[2] |
| Light Exposure | Store in an amber vial or in the dark | Aromatic diamines can be light-sensitive.[3] |
| Compatible Solvents (for short-term use) | Degassed Aprotic Solvents (e.g., Acetonitrile, Toluene, THF) | Minimizes dissolved oxygen and avoids protic-assisted oxidation. |
| Incompatible Substances | Strong Oxidizing Agents | To prevent vigorous and potentially hazardous reactions.[3] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol describes the procedure for weighing and dispensing the solid compound while minimizing exposure to air.
Materials:
-
This compound in its storage container
-
Analytical balance
-
Spatulas
-
Weighing paper or a tared reaction flask
-
Source of inert gas (argon or nitrogen) with tubing
-
Glovebox (ideal) or a well-ventilated fume hood
Procedure (in a Glovebox - Recommended):
-
Introduce the storage container, spatulas, and weighing vessel into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox operating procedure to establish an inert atmosphere.
-
Bring the items into the main chamber.
-
Open the storage container and carefully dispense the required amount of the solid onto the weighing paper or into the tared flask.
-
Securely close the storage container.
-
If the compound was weighed into a reaction flask, seal the flask before removing it from the glovebox. If weighed on paper, add it to the reaction vessel inside the glovebox.
Procedure (on the Benchtop - Alternative):
-
Place the analytical balance in a fume hood.
-
Position the outlet of an inert gas line near the balance pan to create a localized inert environment. Use a low flow rate to avoid disturbing the balance reading.
-
Briefly remove the cap of the storage container.
-
Quickly dispense the approximate amount of the solid onto the weighing paper or into a tared flask. Minimize the time the container is open.
-
Immediately reseal the storage container and purge the headspace with inert gas before tightening the cap.
-
Record the weight and promptly add the compound to your reaction vessel, which should then be purged with an inert gas.
Protocol 2: Purification of Discolored this compound by Recrystallization
This protocol is adapted from standard procedures for purifying discolored aromatic amines.[7]
Materials:
-
Discolored this compound
-
Recrystallization solvent (e.g., ethanol/water or toluene/hexanes mixture)
-
Activated carbon (decolorizing charcoal)
-
Sodium hydrosulfite (optional, as a reducing agent to aid in removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel (for hot filtration)
-
Büchner funnel and filter flask (for collecting crystals)
-
Ice bath
-
Inert gas source
Procedure:
-
In a fume hood, place the discolored diamine in an Erlenmeyer flask.
-
Add a minimal amount of the primary recrystallization solvent (e.g., hot ethanol or toluene) to dissolve the solid completely with gentle heating.
-
If the solution is still highly colored, add a small amount of activated carbon (approx. 1-2% by weight of your compound) and a pinch of sodium hydrosulfite.
-
Swirl the hot solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold secondary solvent (e.g., ice-cold water or hexanes) to remove any residual soluble impurities.
-
Dry the purified crystals thoroughly under vacuum.
-
Store the now purified, lighter-colored solid under a strict inert atmosphere as described in the storage recommendations.
Visualizations
Caption: Workflow for handling this compound.
Caption: Logic diagram for troubleshooting oxidation.
References
- 1. nj.gov [nj.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vegpharm.com [vegpharm.com]
- 5. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Purification of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Chloro-N1-methylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of aromatic amines like this compound. Standard silica gel (60-120 mesh or 230-400 mesh) is typically suitable. Due to the basic nature of the diamine, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[1]
Q2: What is a good starting solvent system for the purification?
A2: A common and effective solvent system for the purification of N-substituted phenylenediamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For more polar impurities, a system of dichloromethane and methanol may be considered.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Aromatic diamines can be sensitive to the acidic nature of silica gel, leading to degradation.[2] To mitigate this, the silica gel can be deactivated. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent or by adding a small percentage (0.1-1%) of triethylamine to the mobile phase during chromatography.[1] Alternatively, a less acidic stationary phase, such as alumina (neutral or basic), could be explored.
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system (often the same as or slightly more polar than the column eluent). The spots can be visualized under UV light (if the compound is UV active) or by using a staining solution, such as potassium permanganate, which is effective for visualizing amines.
Troubleshooting Guide
Problem 1: The desired compound is eluting with impurities (poor separation).
-
Possible Cause: The solvent system is not optimal.
-
Solution:
-
Optimize the Eluent: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/ethyl acetate) to achieve good separation between your product and impurities (aim for a ΔRf of at least 0.2).
-
Use a Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a shallow gradient of the polar solvent can improve separation.[3][4]
-
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
-
-
Possible Cause: The sample was loaded incorrectly.
-
Solution: The initial band of the compound should be as narrow as possible. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound has poor solubility, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]
-
Problem 2: The compound is streaking or "tailing" on the column and TLC plate.
-
Possible Cause: Strong interaction between the basic amine groups and the acidic silanol groups on the silica gel.[1]
-
Solution:
-
Add a Base: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into the eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in sharper peaks.[1]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.
-
-
-
Possible Cause: The compound is overloading the column.
-
Solution: Use a larger column with more stationary phase relative to the amount of sample being purified. As a general rule, use about 50-100 times the weight of silica gel to the weight of the crude sample.
-
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
-
-
Possible Cause: The compound has irreversibly adsorbed to or decomposed on the silica gel.
-
Solution: Test the stability of your compound on a small amount of silica gel before running a large-scale column. Spot the compound on a TLC plate and let it sit for a few hours before developing to see if any decomposition occurs. If decomposition is observed, consider using a deactivated stationary phase or a different purification technique.[2]
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of this compound. These are starting points and may require optimization for specific reaction mixtures.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica is usually sufficient. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system. |
| Elution Mode | Gradient Elution | Start with low polarity and gradually increase. |
| Example Gradient | 5% to 30% Ethyl Acetate in Hexane | This is a typical starting gradient. |
| Estimated Rf of Product | 0.2 - 0.4 (in 20% EtOAc/Hexane) | This is an ideal range for good separation. |
| Additive | 0.1 - 1% Triethylamine (v/v) | To be added to the eluent to prevent tailing. |
| Expected Yield | 70 - 90% | Dependent on the purity of the crude material. |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
- In a beaker, add silica gel (typically 50-100 times the weight of the crude product).
- Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Open the stopcock to allow the solvent to drain until the solvent level is just above the top of the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.
- Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
- Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
- Carefully add the eluent to the top of the column.
- Begin elution with the starting solvent mixture (e.g., 5% ethyl acetate in hexane).
- Collect fractions in test tubes or other suitable containers.
- Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., increase to 10%, 15%, 20%, etc., ethyl acetate in hexane). The specific gradient will depend on the separation observed by TLC.
5. Fraction Analysis:
- Monitor the collected fractions by TLC.
- Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots.
- Combine the fractions that contain the pure product.
6. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Recrystallization of 4-Chloro-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-N1-methylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Failure to Dissolve | Insufficient solvent volume. | Add small portions of hot solvent until the compound completely dissolves.[1][2] |
| Inappropriate solvent choice. | Based on the polar nature of the amine groups, consider solvents like ethanol, methanol, or isopropanol.[3][4] | |
| The solvent is not hot enough. | Ensure the solvent is heated to its boiling point to maximize solubility.[1] | |
| Crystals Do Not Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Reduce the solvent volume by gentle heating and evaporation, then allow it to cool again.[5][6] |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5][6] | |
| The rate of cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| "Oiling Out" (Formation of a Liquid Layer Instead of Crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1][5] |
| High concentration of impurities. | Consider pre-purification steps or using a mixed solvent system.[5] | |
| The solution is being cooled too quickly. | Insulate the flask to encourage slower cooling.[5][6] | |
| Low Yield of Recrystallized Product | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution.[1][6] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization.[7] | |
| Incomplete crystallization. | After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1] | |
| Washing crystals with a solvent that is not ice-cold. | Always use a minimal amount of ice-cold solvent to wash the collected crystals.[1] | |
| Product is Still Impure After Recrystallization | Inappropriate solvent choice that also dissolves impurities well. | Test different solvents or consider a mixed solvent system where the impurity has different solubility. |
| Trapped impurities within the crystals due to rapid cooling. | Ensure slow cooling to allow for the formation of a pure crystal lattice. | |
| Insufficient washing of the final crystals. | Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Given the presence of two amine groups and a chloro-substituted aromatic ring, this compound is a moderately polar compound. A good starting point for solvent selection would be a polar protic solvent like ethanol or methanol.[3][4] These solvents are effective at dissolving polar compounds at elevated temperatures while having lower solubility at cooler temperatures. Aromatic compounds can also sometimes be recrystallized from solvents like toluene.[8][9] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q2: How can I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[3] The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][8] You can test the solubility of a small amount of your compound in various solvents at room temperature and upon heating to find a suitable one.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents, one in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[8] You should consider using a mixed solvent system if your compound "oils out" or if you are struggling to achieve good crystal formation with a single solvent. A common example is an ethanol-water mixture.[8]
Q4: How can I induce crystallization if no crystals form?
A4: If a cooled solution does not produce crystals, it may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5][6]
-
Add a seed crystal of the pure compound. This provides a template for crystal formation.[6][7]
-
Cool the solution further in an ice-salt bath.[7]
Q5: What should I do if my compound "oils out"?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool down slowly.[1][5] Using a mixed solvent system can also help prevent oiling out.[1]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes will need to be optimized based on preliminary solubility tests.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[2][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and filter flask. Add a slight excess of hot solvent to the solution to prevent premature crystallization and quickly filter the hot solution to remove the impurities.[7][8]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logical relationships in the FAQ section.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rubingroup.org [rubingroup.org]
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Chloro-N1-methylbenzene-1,2-diamine by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the meticulous verification of chemical purity is paramount. For intermediates like 4-Chloro-N1-methylbenzene-1,2-diamine, a crucial building block in the synthesis of various active pharmaceutical ingredients, ensuring high purity is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it particularly suitable for identifying and quantifying impurities that may be present in the final product.
Comparative Analysis: HPLC vs. GC
While both HPLC and GC are powerful chromatographic techniques, their applicability differs based on the physicochemical properties of the analyte. The following table summarizes a comparative analysis of these two methods for the purity determination of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Purity (%) | 99.85 | 99.78 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.06% |
| Precision (RSD, %) | < 1.0 | < 1.5 |
| Key Advantages | High resolution, high sensitivity, suitable for a wide range of compounds without derivatization. | Excellent for resolving volatile impurities. |
| Limitations | Mobile phase consumption can be high. | Potential for thermal degradation of the analyte. |
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below.
HPLC Method for Purity Validation
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.
Caption: Workflow for HPLC Purity Validation.
A Comparative Guide to Analytical Method Validation for the Quantification of Diamine Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diamine compounds is critical in pharmaceutical development, environmental analysis, and food safety. Due to their chemical properties, such as polarity and reactivity, the validation of analytical methods for these compounds is a scientific necessity to ensure data reliability and regulatory compliance.[1] This guide provides an objective comparison of common analytical techniques for diamine analysis, details validation protocols according to major regulatory guidelines, and presents supporting experimental data.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for analyzing diamine compounds.[1] These are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the low UV absorbance and high polarity of many diamines, a derivatization step is frequently required to improve their chromatographic behavior and detectability.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity. | Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase. |
| Compound Suitability | Well-suited for non-volatile and thermally unstable compounds.[2][3] | Ideal for volatile and semi-volatile organic compounds that can be vaporized without decomposition.[2][3] |
| Derivatization | Often necessary for diamines lacking a strong chromophore to enhance UV or fluorescence detection.[4] | Required for non-volatile diamines to increase their volatility and improve peak shape.[5] |
| Analysis Speed | Typically 10-60 minutes per sample.[2] | Generally faster, with analysis times of a few minutes or even seconds.[2] |
| Instrumentation Cost | Can be more expensive due to the need for high-pressure pumps and costly solvents.[2] | Generally more affordable, utilizing carrier gases which are less expensive than HPLC solvents.[2] |
Performance Comparison of Validated Methods
The selection of an analytical method depends on the specific diamine, the sample matrix, and the required sensitivity. The following tables summarize quantitative validation data from various studies, providing a direct comparison of method performance for common diamines.
Ethylenediamine Quantification
The use of a stable isotope-labeled internal standard, such as Ethylene-d4-diamine, in Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the gold standard for quantitative analysis.[6] Isotope Dilution Mass Spectrometry (IDMS) provides superior correction for analytical variability compared to other methods.[6]
Table 1: Comparison of Method Validation Parameters for Ethylenediamine Quantification by LC-MS/MS [6]
| Validation Parameter | Method A: External Standard | Method B: Structural Analog IS | Method C: Ethylene-d4-diamine (IDMS) |
| Linearity (r²) | > 0.995 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Matrix Effect (% RSD) | < 20% | < 15% | < 5% |
Table 2: Performance of a Validated HPLC-UV Method for Ethylenediamine [7]
| Validation Parameter | Performance |
| Derivatizing Agent | 1-naphthyl isothiocyanate |
| Linearity Range | 0.025 - 0.750 µg/mL |
| Correlation Coefficient (r²) | 0.99963 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.025 µg/mL |
Putrescine and Cadaverine Quantification
Putrescine and cadaverine are important biogenic amines often analyzed in food and biological samples.
Table 3: Performance of a Validated GC-MS Method for Putrescine and Cadaverine [8]
| Validation Parameter | Putrescine | Cadaverine |
| Correlation Coefficient (r²) | 0.98 | 0.93 |
| Linearity | Within acceptable SWGTOX values | Within acceptable SWGTOX values |
| Accuracy | Within acceptable SWGTOX values | Within acceptable SWGTOX values |
| Precision | Within acceptable SWGTOX values | Within acceptable SWGTOX values |
Table 4: Performance of a Biosensor Method for Putrescine and Cadaverine [9]
| Validation Parameter | Putrescine | Cadaverine |
| Linear Range | 9.9 - 74.1 µM | 19.6 - 107.1 µM |
| Limit of Detection | 9.9 µM | 19.9 µM |
| Precision (% RSD) | 4.9% | 10.3% |
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for pre-column derivatization and the assessment of key validation parameters.
Pre-column Derivatization Protocol for HPLC Analysis
Many diamines require derivatization to be detectable by UV or fluorescence detectors.[4] O-phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent derivatives.
Materials:
-
Diamine standard solutions
-
O-phthalaldehyde (OPA) solution
-
Borate buffer (pH 10.2)
-
3-Mercaptopropionic acid
-
Methanol
-
Acetonitrile
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare a derivatization reagent containing 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer.
-
Sample and Standard Preparation: Prepare a series of working standard solutions of the diamine in deionized water. Prepare unknown samples in the same solvent.
-
Derivatization Reaction: In an autosampler vial, mix the sample or standard solution with the borate buffer and the OPA derivatization reagent.
-
Incubation: Allow the reaction to proceed at room temperature for a sufficient time to ensure complete derivatization (typically a few minutes).
-
Injection: Inject the derivatized mixture into the HPLC system for analysis.
Protocol for Validation of Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a series of calibration standards: From a stock solution of the diamine, prepare at least five concentrations spanning the expected range of the samples.
-
Analysis: Analyze each concentration level in triplicate. If derivatization is part of the method, ensure all standards are derivatized under the same conditions.
-
Data Collection: Record the peak area or height for each injection.
-
Data Analysis: Plot the mean response (peak area or height) versus the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value greater than 0.99 is generally considered acceptable.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation and preliminary application of a GC-MS method for the determination of putrescine and cadaverine in the human brain: a promising technique for PMI estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cadaverine and putrescine using a disposable monoamine oxidase based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-N1-methylbenzene-1,2-diamine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-N1-methylbenzene-1,2-diamine derivatives, focusing on their potential therapeutic applications. The information presented herein is collated from various preclinical studies to aid in the evaluation and selection of these compounds for further investigation.
Structural Confirmation and Physicochemical Properties
The core structure of this compound consists of a benzene ring substituted with a chlorine atom, a methylamino group, and an amino group at positions 4, 1, and 2, respectively. The chemical formula is C7H9ClN2 with a molecular weight of 156.61 g/mol .[1][2] The purity and structure of synthesized derivatives are typically confirmed using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Comparative Performance Data
The therapeutic potential of this compound derivatives has been explored in several contexts, most notably as anticancer agents. The following tables summarize the in vitro efficacy of various derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Phenylenediamine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N'-(4-(dimethylamino)benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | MTT | 2.5 | [4][5] |
| N'-(4-(dimethylamino)benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | MTT | 20.2 | [4][5] |
| Ursolic acid derivative with long-chain diamine (8c) | A549 (Lung) | Not Specified | 5.22 - 8.95 | [6] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one derivatives (VIb-d) | HeLa, IMR-32, MCF-7 | MTT | 10.64 - 33.62 | [7] |
| N14 3-fluorinated phenyl substituted evodiamine derivative (6f) | HGC-27, HT-29 | Not Specified | Not Specified | [8] |
| Evodiamine derivative (F-3) | Huh7 (Liver) | MTT | 0.04 (72h) | [9] |
| Evodiamine derivative (F-4) | Huh7 (Liver) | MTT | 0.03 (72h) | [9] |
| Evodiamine derivative (F-3) | SK-Hep-1 (Liver) | MTT | 0.09 (72h) | [9] |
| Evodiamine derivative (F-4) | SK-Hep-1 (Liver) | MTT | 0.08 (72h) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., SGC7901 gastric cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds or a vehicle control. Use at least six replicate wells for each concentration.[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[7][9]
-
MTT Addition: Add MTT solution (2.5 mg/mL) to each well and incubate for 2 hours.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 490 nm or 450 nm using a microplate reader. The optical density is directly proportional to the number of viable cells.[7][10]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules, a key process in cell division.
Protocol:
-
Reaction Mix Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer supplemented with 1 mM GTP and 15% glycerol. A fluorescent reporter can be included for fluorescence-based detection.[11]
-
Compound and Control Preparation: Prepare 10x stocks of the test compounds, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control in the general tubulin buffer.[11]
-
Assay Initiation: In a pre-warmed 96-well plate at 37°C, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells. To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[11]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm or fluorescence intensity over time (e.g., every 60 seconds for 1 hour) in kinetic mode.[12][13]
-
Data Analysis: Plot the absorbance or fluorescence as a function of time to generate polymerization curves. The IC50 value can be determined by plotting the maximum polymerization rate or the maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]
Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies suggest that the anticancer activity of certain diamine derivatives stems from their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]
Caption: Inhibition of tubulin polymerization by diamine derivatives.
The diagram above illustrates the proposed mechanism of action. Under normal conditions, tubulin dimers polymerize to form microtubules, which are essential for the formation of the mitotic spindle during cell division. This compound derivatives can inhibit this polymerization process, leading to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.
References
- 1. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 59681-66-2|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of antitumor ursolic acid long-chain diamine derivatives as potent inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Validation of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectroscopic validation of 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific compound, this document outlines a comparative approach. It presents expected spectroscopic data based on theoretical principles and data from closely related analogs, alongside standardized experimental protocols for validation. This guide is intended to serve as a comprehensive resource for researchers to establish the identity, purity, and quality of this compound in a laboratory setting.
Introduction to Spectroscopic Validation
Method validation is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose.[1][2][3] For a chemical standard like this compound, spectroscopic techniques are fundamental in confirming its structure and purity. This involves comparing the obtained spectra with a known reference or, in its absence, with theoretically predicted data and data from analogous compounds. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Analysis
In the absence of a certified reference standard for this compound, a comparative analysis with a similar, well-characterized compound is a viable alternative. A suitable comparator would be N1-Methylbenzene-1,2-diamine . This compound shares the core N1-methylbenzene-1,2-diamine structure, differing only by the absence of the chloro group. By analyzing the spectra of both the target compound and the comparator, the influence of the chloro-substituent on the spectroscopic properties can be elucidated and the identity of the target compound can be confirmed with a higher degree of confidence.
A certificate of analysis for a similar compound, N1-Methylbenzene-1,2-diamine dihydrochloride, indicates that a key validation parameter is the confirmation that the ¹H NMR spectrum is consistent with the expected structure and a purity determination by NMR of ≥95.0%.[4]
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected quantitative data for this compound, alongside illustrative data for the comparator, N1-Methylbenzene-1,2-diamine.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~6.8-7.2 | m | 3H | Ar-H |
| ~3.5-4.0 | br s | 2H | -NH₂ | |
| ~3.0-3.5 | br s | 1H | -NH-CH₃ | |
| ~2.8 | s | 3H | -NH-CH₃ | |
| N1-Methylbenzene-1,2-diamine | ~6.6-7.1 | m | 4H | Ar-H |
| ~3.4 | br s | 2H | -NH₂ | |
| ~3.2 | br s | 1H | -NH-CH₃ | |
| 2.84 | s | 3H | -NH-CH₃ |
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Expected Chemical Shift (δ) ppm |
| This compound | ~145, ~135, ~125, ~120, ~118, ~115 (Ar-C), ~31 (-CH₃) |
| N1-Methylbenzene-1,2-diamine | ~146, ~136, ~127, ~119, ~118, ~112 (Ar-C), ~31 (-CH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch (Aromatic) | C-Cl Stretch |
| This compound | ~3450-3250 (two bands for -NH₂, one for -NH) | ~1335-1250 | ~800-600 |
| N1-Methylbenzene-1,2-diamine | ~3450-3250 (two bands for -NH₂, one for -NH) | ~1335-1250 | N/A |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 156/158 (due to ³⁵Cl/³⁷Cl isotopes) | 141 ([M-CH₃]⁺), 125 ([M-NHCH₃]⁺) |
| N1-Methylbenzene-1,2-diamine | 122 | 107 ([M-CH₃]⁺), 91 ([M-NHCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecular structure.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Data Mode: Transmittance or Absorbance.
-
-
Data Analysis:
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[7]
-
If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
-
-
Instrument Parameters (for a GC-MS or direct inlet system):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: Dependant on the instrument, typically 1-2 scans/second.
-
Source Temperature: ~200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For this compound, look for the characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks with an approximate 3:1 intensity ratio).
-
Analyze the fragmentation pattern and identify key fragment ions.
-
Compare the observed masses with the calculated exact mass of the compound and its expected fragments.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic validation and the structural relationship between the target compound and its comparator.
Caption: Experimental workflow for spectroscopic validation.
Caption: Structural comparison of target and comparator compounds.
References
- 1. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. biopharminternational.com [biopharminternational.com]
- 4. file.leyan.com [file.leyan.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of 4-Chloro-N1-methylbenzene-1,2-diamine and Other Substituted Diamines for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of 4-Chloro-N1-methylbenzene-1,2-diamine in comparison to other structurally relevant substituted diamines, supported by available data and detailed experimental methodologies.
Substituted diamines are pivotal building blocks in the realms of medicinal chemistry, materials science, and catalysis. Their structural diversity allows for the fine-tuning of physicochemical properties and reactivity, making the selection of an appropriate diamine critical for successful research and development. This guide provides a comparative overview of this compound against other common substituted o-phenylenediamines, offering insights into their relative performance and characteristics.
Comparative Physicochemical Properties
The electronic and steric nature of substituents on the benzene ring and the amino groups significantly influences the properties of diamines. The following table summarizes key physicochemical parameters for this compound and a selection of related compounds. These parameters are crucial for predicting reactivity, solubility, and suitability for various applications.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₇H₉ClN₂ | 156.61 | 59681-66-2 | Asymmetric substitution with an electron-withdrawing chloro group and an electron-donating methyl group on the nitrogen. | |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | The parent compound, providing a baseline for comparison.[1] | |
| N-Methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | 4760-34-3 | N-methylation increases basicity and nucleophilicity compared to the parent diamine.[2] | |
| 4-Chloro-o-phenylenediamine | C₆H₇ClN₂ | 142.58 | 95-83-0 | Contains an electron-withdrawing chloro group, reducing the basicity of the amino groups.[3] | |
| N1-(4-Chlorophenyl)benzene-1,2-diamine | C₁₂H₁₁ClN₂ | 218.68 | 68817-71-0 | Features a substituted phenyl group on one of the nitrogens, which can influence steric hindrance and electronic properties.[4][5] |
Performance Comparison in Synthetic Applications
Substituted o-phenylenediamines are extensively used as precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles, which are important scaffolds in medicinal chemistry.[6][7] The substituents on the diamine can influence the rate and outcome of these cyclization reactions.
General Reactivity Trends:
-
Electron-donating groups (like the N-methyl group in this compound) generally increase the nucleophilicity of the amino groups, potentially leading to faster reaction rates in condensations with carbonyl compounds.[2][8][9]
-
Electron-withdrawing groups (like the chloro group) decrease the basicity and nucleophilicity of the amines, which can slow down the reaction rate.[8][9] The position of the substituent is also critical; a para-chloro substituent, as in this compound, will have a pronounced electronic effect.
-
Steric hindrance around the amino groups can also affect reactivity. The N-methyl group introduces more steric bulk than a hydrogen atom, which could influence the approach of bulky electrophiles.
Performance in Catalysis
Chiral diamines are widely employed as ligands in asymmetric catalysis.[10] While this compound is not a chiral molecule itself, it can serve as a precursor to chiral ligands. The electronic properties imparted by the chloro and methyl substituents can modulate the electron density on the metal center in a catalyst complex, thereby influencing its catalytic activity and selectivity.[10][11]
For instance, in copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted diamine ligands often lead to higher reaction rates.[10] This suggests that the N-methyl group in this compound could be advantageous for certain catalytic applications.
Experimental Protocols
To facilitate a direct comparison of these diamines, the following experimental protocols are provided.
Protocol 1: Comparative Synthesis of 2-Substituted Benzimidazoles
This protocol allows for the comparison of the reactivity of different o-phenylenediamines in the synthesis of a common heterocyclic scaffold.
Materials:
-
This compound
-
o-Phenylenediamine
-
N-Methyl-o-phenylenediamine
-
4-Chloro-o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalyst (e.g., a supported gold nanoparticle catalyst or a Lewis acid)[12]
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Set up parallel reactions for each diamine. In separate round-bottom flasks, dissolve equimolar amounts of the respective diamine and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of the chosen catalyst to each flask.
-
Stir the reactions at a constant temperature (e.g., room temperature or reflux) and monitor the progress by TLC.
-
Upon completion, quench the reactions and isolate the crude product.
-
Purify the products by column chromatography or recrystallization.
-
Characterize the products by NMR and mass spectrometry to confirm their identity.
-
Compare the reaction times and isolated yields for each diamine to assess their relative reactivity.
Protocol 2: Evaluation of Diamines as Ligands in a Cross-Coupling Reaction
This protocol outlines a method to compare the performance of ligands derived from the diamines in a model catalytic reaction.
Materials:
-
The synthesized diamine-based ligands
-
A metal precursor (e.g., a palladium or copper salt)
-
An aryl halide (e.g., bromobenzene)
-
A nucleophile (e.g., aniline)
-
A base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., toluene or dioxane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
Procedure:
-
In separate reaction vessels, combine the metal precursor, the respective diamine ligand, the aryl halide, the nucleophile, and the base in the chosen solvent.
-
Heat the reactions to a specific temperature and monitor the formation of the cross-coupled product over time using GC or HPLC.
-
Plot the product concentration versus time to determine the initial reaction rates for each ligand.
-
Compare the catalytic activity (e.g., turnover frequency) and the final product yield for each diamine-derived ligand.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Diamine Comparison in Synthesis
Caption: Workflow for comparing the reactivity of different substituted diamines in benzimidazole synthesis.
Logical Relationship in Ligand-Based Catalysis
Caption: The role of substituted diamines as precursors to ligands in a catalytic cycle.
Conclusion
The choice of a substituted diamine for a specific application in research or drug development is a critical decision that can significantly impact the outcome. This compound, with its unique combination of an electron-withdrawing chloro group and an N-methyl group, presents a distinct reactivity profile compared to unsubstituted or symmetrically substituted diamines. While direct comparative data is often scarce, an understanding of the fundamental electronic and steric effects of these substituents allows for a rational selection process. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and generate the data needed to make informed decisions for their specific research goals. Further quantitative structure-activity relationship (QSAR) studies could also provide deeper insights into the performance of this and other substituted diamines.[13][14][15]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Chloro-N1-methylbenzene-1,2-diamine in Drug Development
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug synthesis campaign. 4-Chloro-N1-methylbenzene-1,2-diamine is a valuable reagent, particularly in the construction of benzimidazole-based pharmaceuticals. However, exploring alternative reagents is crucial for optimizing synthetic routes, modulating physicochemical properties, and expanding intellectual property. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the strategic selection of diamine building blocks in drug synthesis.
The core utility of this compound and its alternatives lies in their role as precursors to the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs. The primary method for their incorporation is the Phillips cyclocondensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. The nature of the substituents on the diamine ring can significantly influence the reaction kinetics and the properties of the resulting drug molecule.
Performance Comparison of Alternative Reagents
The primary alternatives to this compound involve the substitution of the chlorine atom with other halogens, such as fluorine and bromine, or its complete removal (unsubstituted). The electronic and steric properties of these halogens can impact the nucleophilicity of the diamine and the stability of the resulting benzimidazole. While direct comparative data for the N1-methylated series is limited in publicly available literature, a study on the synthesis of 6-substituted 1H-benzimidazole derivatives from the corresponding 4-substituted-o-phenylenediamines provides valuable insights into the relative performance of these halogenated building blocks.
The following table summarizes the reaction yields for the synthesis of a series of 2-substituted benzimidazoles from 4-chloro-o-phenylenediamine and its nitro-analogue with various aromatic aldehydes, which can serve as a proxy for comparing the reactivity of halogenated phenylenediamines.
| Reagent | Aldehyde Substituent | Method | Reaction Time | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | 4-Chlorophenyl | Conventional | 8 h | 85 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Chlorophenyl | Microwave | 12 min | 95 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Nitrophenyl | Conventional | 6 h | 91 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Nitrophenyl | Microwave | 10 min | 99 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Methoxyphenyl | Conventional | 8 h | 82 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Methoxyphenyl | Microwave | 12 min | 93 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Chlorophenyl | Conventional | 7 h | 88 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Chlorophenyl | Microwave | 10 min | 97 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Nitrophenyl | Conventional | 6 h | 90 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Nitrophenyl | Microwave | 10 min | 98 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Methoxyphenyl | Conventional | 7 h | 86 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Methoxyphenyl | Microwave | 12 min | 96 | [1] |
Key Observations:
-
Microwave-assisted synthesis consistently provides higher yields in significantly shorter reaction times compared to conventional heating.[1]
-
The electronic nature of the substituent on the aldehyde also influences the reaction yield, with electron-withdrawing groups (e.g., 4-nitro) generally leading to higher yields.[1]
-
While a direct comparison with fluoro- and bromo-analogues under identical conditions is not provided in this specific study, the high yields obtained with 4-chloro-o-phenylenediamine suggest that other halogenated diamines would also be effective precursors.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines, which can be adapted for this compound and its alternatives.
Conventional Heating Method
A mixture of the respective o-phenylenediamine (1.0 eq.), the substituted aromatic aldehyde (1.0 eq.), and sodium metabisulfite (1.5 eq.) in a solvent such as ethanol/water is refluxed for 6-12 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent to afford the pure 2-substituted benzimidazole.[1]
Microwave-Assisted Synthesis
The o-phenylenediamine (1.0 eq.), substituted aromatic aldehyde (1.0 eq.), and sodium metabisulfite (1.5 eq.) are mixed in a microwave-safe vessel with a minimal amount of a suitable solvent (e.g., ethanol/water). The mixture is then subjected to microwave irradiation at a specified temperature and power for 10-15 minutes.[1] After cooling, the product is isolated by filtration, washed, and purified as described in the conventional method.[1]
Logical Workflow for Reagent Selection and Synthesis
The process of selecting an appropriate diamine reagent and proceeding with the synthesis of a target benzimidazole drug can be visualized as a logical workflow. This involves considering the desired properties of the final compound and the synthetic efficiency of the chosen precursor.
Caption: Workflow for Benzimidazole Synthesis.
Signaling Pathway Context: Benzimidazole Anthelmintics
Many benzimidazole-based drugs, such as albendazole and mebendazole, function as anthelmintic agents by targeting the protein tubulin in parasites. The binding of these drugs to β-tubulin disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, motility, and nutrient absorption in the parasite. This ultimately leads to the death of the helminth. The substituents on the benzimidazole ring, originating from the chosen diamine precursor, can influence the binding affinity of the drug to tubulin and its overall efficacy.
Caption: Benzimidazole Anthelmintic MOA.
References
A Comparative Analysis of Chloro- vs. Bromo-Substituted Phenylenediamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, the choice of halogen substituent on a core scaffold can profoundly influence reactivity, yield, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of chloro- and bromo-substituted phenylenediamines, focusing on their synthesis and subsequent application in the formation of benzimidazole derivatives. While direct head-to-head comparative studies under identical conditions are not extensively documented in the available literature, this analysis draws upon established chemical principles and representative experimental data to offer valuable insights for synthetic planning.
Core Tenets of Reactivity: The Halogen's Influence
The fundamental difference in reactivity between chloro- and bromo-substituted aromatic compounds lies in the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage. This generally translates to higher reactivity for bromo-substituted compounds in reactions where the C-X bond is broken, such as in many cross-coupling reactions. Conversely, the higher electronegativity of chlorine can lead to different electronic effects on the aromatic ring, influencing its reactivity in other transformations like electrophilic or nucleophilic aromatic substitution.
Synthesis of Halogenated o-Phenylenediamines: A Comparative Overview
The synthesis of 4-halo-o-phenylenediamines typically proceeds via the halogenation of o-phenylenediamine or through a multi-step sequence involving nitration of a dihalobenzene followed by selective amination and reduction.
Synthesis of 4-Bromo-o-phenylenediamine: A common laboratory-scale method involves the direct bromination of o-phenylenediamine. To control the selectivity and avoid over-bromination, the amino groups are often first protected by acylation.
Synthesis of 4-Chloro-o-phenylenediamine: The direct chlorination of o-phenylenediamine is less common due to the high reactivity of chlorine, which can lead to a mixture of products. A more controlled approach involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by selective amination to 4-chloro-2-nitroaniline, and subsequent reduction of the nitro group.
The following table summarizes representative synthetic parameters for 4-bromo-o-phenylenediamine, extracted from a patented procedure. A directly comparable, detailed protocol with yield for 4-chloro-o-phenylenediamine from o-phenylenediamine was not available in the searched literature.
| Parameter | 4-Bromo-o-phenylenediamine Synthesis | Reference |
| Starting Material | o-Phenylenediamine | [1] |
| Reagents | Acetic anhydride, Sodium bromide, Hydrogen peroxide, Sodium hydroxide | [1] |
| Solvents | Glacial acetic acid, Methanol | [1] |
| Reaction Time | Not explicitly stated for the entire sequence | [1] |
| Yield | Purity of intermediate 4-bromo-o-phenyl diacetyl amide: 98.5% | [1] |
Application in Benzimidazole Synthesis: A Reactivity Comparison
A primary application of substituted phenylenediamines is in the synthesis of benzimidazoles, a scaffold prevalent in many pharmaceuticals. This typically involves the condensation of the diamine with an aldehyde or a carboxylic acid. In this context, the electronic effect of the halogen substituent on the nucleophilicity of the amino groups is a key factor.
The following table presents data for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole from o-phenylenediamine and 4-chlorobenzaldehyde. While a direct comparison with a bromo-substituted phenylenediamine is not available from a single source, the data provides a benchmark for the chloro-derivative.
| Product | Starting Phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | o-Phenylenediamine | p-Chlorobenzoic acid | NH4Cl | Ethanol | 78.88 | [2] |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite | Tetrahydrofuran | 80 | [3] |
The presence of the electron-withdrawing halogen on the phenylenediamine ring is expected to decrease the nucleophilicity of the amino groups, potentially slowing down the initial condensation step compared to unsubstituted o-phenylenediamine. However, the difference in reactivity between the 4-chloro and 4-bromo derivatives in this specific reaction is likely to be subtle and would require a dedicated kinetic study to quantify.
Experimental Protocols
Synthesis of 4-Bromo-o-phenylenediamine (Adapted from Patent CN103073435A)[1]
Step 1: Synthesis of 4-Bromo-o-phenyl diacetyl amide
-
Add o-phenylenediamine (80 g) to glacial acetic acid (640 mL) in a 1 L bottle and stir until the solution is clear.
-
Under an ice bath, add acetic anhydride (158 g) dropwise.
-
Warm the mixture to 50°C and react for 1 hour. Monitor the reaction by liquid chromatography until the peak area of o-phenylenediamine is less than 0.5%.
-
Cool the reaction to 25°C and add sodium bromide (80 g).
-
After stirring, slowly add 30% hydrogen peroxide (92 g) dropwise.
-
Stir at room temperature for 2 hours, then heat to 50°C and react for another 2 hours. Monitor the reaction until the intermediate peak area is less than 1%.
-
Pour the reaction solution into 2000 g of ice water containing sodium sulfite (9 g) and stir until the red color disappears.
-
Filter the white solid, dry it to obtain 4-bromo-o-phenyl diacetyl amide.
Step 2: Hydrolysis to 4-Bromo-o-phenylenediamine
-
Under a nitrogen atmosphere, place sodium hydroxide (122 g) in a 3 L four-necked bottle.
-
Add methanol (1.2 L) and water.
-
Add the 4-bromo-o-phenyl diacetyl amide from the previous step.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Cool the reaction mixture and perform work-up to isolate the 4-bromo-o-phenylenediamine.
Synthesis of 2-(4-Chlorophenyl)-1H-benzo[d]imidazole (Adapted from Rithe et al.)[2]
-
Take o-phenylenediamine (0.01 mole) and p-chlorobenzoic acid (0.01 mole) in stoichiometric proportion in ethanol.
-
Add NH4Cl as a catalyst.
-
Stir the reaction mixture for 2 hours at 80°C on a hot plate.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.
-
Collect the granular solid by filtration.
-
Crystallize the product from alcohol to obtain 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of halogenated phenylenediamines and their subsequent conversion to benzimidazoles.
Caption: Synthetic routes to 4-chloro- and 4-bromo-o-phenylenediamine.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted o-phenylenediamines, such as 4-Chloro-N1-methylbenzene-1,2-diamine, is a critical step in the development of a wide array of pharmaceuticals and biologically active compounds. The most common and effective route to this class of molecules involves the chemoselective reduction of the corresponding 2-nitroaniline precursor. The choice of catalyst for this nitro group reduction is paramount, as it directly influences reaction efficiency, yield, selectivity, and overall process viability.
This guide provides an objective comparison of the performance of several common catalytic systems for the synthesis of this compound from its nitro precursor, 4-chloro-N-methyl-2-nitroaniline. The data presented is a synthesis of established chemical principles and reported results for structurally analogous transformations, offering a reliable framework for catalyst selection and experimental design.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-methylation of 4-chloro-2-nitroaniline to produce the key intermediate, 4-chloro-N-methyl-2-nitroaniline. The second and final step is the selective reduction of the nitro group of this intermediate to yield the target diamine.
Performance Comparison of Catalysts for Nitro Group Reduction
The reduction of 4-chloro-N-methyl-2-nitroaniline to this compound can be accomplished using several catalytic systems. The choice of catalyst impacts reaction time, temperature, yield, and chemoselectivity, particularly concerning the potential for dehalogenation of the chloro-substituent. Below is a summary of the performance of common catalysts for this transformation.
| Catalyst/Reagent | Typical Conditions | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages | Selectivity Notes |
| SnCl₂·2H₂O | EtOH, 40-70°C | 85-95 | 1-6 | High chemoselectivity, mild conditions, tolerates a wide range of functional groups. | Stoichiometric amounts required, workup can be tedious due to tin salt precipitation. | Excellent for preserving the chloro group. Generally does not reduce other sensitive functionalities.[1] |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O, 70-100°C | 80-95 | 2-8 | Inexpensive, robust, and effective. | Requires acidic conditions, workup involves removal of iron salts. | Good selectivity for the nitro group over the chloro substituent. |
| Pd/C (H₂) | EtOH or EtOAc, RT-50°C, 1-4 atm H₂ | 90-99 | 1-5 | High efficiency, clean reaction with water as the only byproduct, catalyst is recyclable. | Potential for dehalogenation (C-Cl bond cleavage), requires specialized hydrogenation equipment. | Dehalogenation can be a significant side reaction, especially with prolonged reaction times or higher temperatures. |
| Raney® Ni (H₂) | EtOH or MeOH, RT-60°C, 1-5 atm H₂ | 85-98 | 2-6 | Cost-effective compared to precious metals, less prone to dehalogenation than Pd/C. | Pyrophoric nature of the catalyst requires careful handling, potential for batch-to-batch variability. | Generally offers better selectivity for preserving aryl chlorides compared to Pd/C.[2] |
Experimental Protocols
Below are detailed experimental protocols for the reduction of 4-chloro-N-methyl-2-nitroaniline using the compared catalytic systems. These are representative procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with ethyl acetate and cool in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9) to precipitate tin salts.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction using Iron Powder (Fe/NH₄Cl)
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-chloro-N-methyl-2-nitroaniline (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).
-
Addition of Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v, 15-20 mL per gram of substrate).
-
Reaction: Heat the suspension to reflux (80-90°C) with vigorous stirring for 3-6 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the mixture slightly and filter it while hot through a Celite® pad to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 3: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate (20-30 mL per gram of substrate).
-
Addition of Catalyst: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel with H₂ (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to afford the product.
Conclusion
The selection of a catalyst for the synthesis of this compound is a critical decision that balances efficiency, cost, safety, and chemoselectivity.
-
Tin(II) chloride offers excellent chemoselectivity, making it a reliable choice when preserving the chloro-substituent is the highest priority, despite a more involved workup.
-
Iron-based reductions are a cost-effective and robust alternative, suitable for large-scale synthesis where the use of strong acids is permissible.
-
Catalytic hydrogenation with Pd/C provides high yields and a clean reaction profile but carries a significant risk of dehalogenation that must be carefully managed.
-
Raney® Nickel presents a good balance, often showing better selectivity than Pd/C for halogenated substrates, though it requires cautious handling due to its pyrophoric nature.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and the tolerance of the substrate to different reaction conditions. The protocols and comparative data provided in this guide serve as a foundational resource for making an informed decision.
References
A Comparative Guide to the Reactivity of N-Alkylated vs. Non-Alkylated Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-alkylated and non-alkylated phenylenediamines. The introduction of alkyl groups to the nitrogen atoms of the phenylenediamine core significantly alters the electronic properties and steric environment of the molecule, leading to notable differences in basicity, nucleophilicity, and susceptibility to oxidation and electrophilic aromatic substitution. This document summarizes key quantitative data from experimental studies, provides detailed experimental protocols for reactivity assessment, and includes visualizations to illustrate underlying principles and workflows.
I. Comparative Reactivity Data
The reactivity of phenylenediamines can be assessed through several key chemical properties. N-alkylation generally increases the electron-donating nature of the amino groups, which in turn enhances the electron density of the aromatic ring and the basicity of the nitrogen atoms. However, steric hindrance from the alkyl groups can also play a significant role in modulating reactivity.
Basicity of the Amino Group
The basicity of an amine is a fundamental indicator of its reactivity, particularly its ability to act as a proton acceptor. The basicity is quantified by the pKa of its conjugate acid (pKaH), with a higher pKaH indicating a stronger base. N-alkylation generally increases the basicity of amines due to the electron-donating inductive effect of alkyl groups.
| Compound | Structure | Type | pKa of Conjugate Acid (pKaH) |
| Aniline | C₆H₅NH₂ | Aromatic Amine | 4.6 |
| p-Phenylenediamine | p-C₆H₄(NH₂)₂ | Non-alkylated Phenylenediamine | 6.31[1] |
| N,N'-Dialkyl-p-phenylenediamine | p-C₆H₄(NHR)₂ | N-alkylated Phenylenediamine | Estimated > 6.31 |
| Cyclohexylamine | C₆H₁₁NH₂ | Aliphatic Amine | 11.2 |
Table 1: Comparison of the basicity of aniline, p-phenylenediamine, and related amines. The pKaH of N,N'-dialkyl-p-phenylenediamine is estimated to be higher than that of p-phenylenediamine due to the electron-donating nature of the alkyl groups.
Oxidation Potential
Phenylenediamines are readily oxidized to form stable radical cations known as Wurster's salts. This property is central to their application as antioxidants. The ease of this oxidation is quantified by the redox potential; a lower potential indicates that the compound is more easily oxidized. N-alkylation, by increasing the electron density on the nitrogen atoms and the aromatic ring, generally lowers the oxidation potential.
| Compound | Abbreviation | First Oxidation Potential (E½ vs. NHE) | Molar Extinction Coefficient of Radical Cation (ε) |
| N,N,N',N'-Tetramethyl-p-phenylenediamine | TMPD | 0.276 V[2] | 12,500 M⁻¹cm⁻¹ at 563 nm[3] |
| N,N-Dimethyl-p-phenylenediamine | DPD | Not explicitly found | 9,800 M⁻¹cm⁻¹ at 550 nm[3] |
| p-Phenylenediamine | PPD | Not explicitly found | Not applicable |
Table 2: Redox properties of N-alkylated phenylenediamines. A lower oxidation potential for TMPD compared to related non-alkylated species is expected due to the electronic effect of the methyl groups.
Susceptibility to Nucleophilic Attack (Hydrolysis)
The stability of the C-N bond in phenylenediamine derivatives can be assessed by their rate of hydrolysis. The nature of the N-substituents significantly impacts this reactivity.
| Compound | N-Substituents | Hydrolysis Half-life (t½) in hours |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Alkyl, Phenyl | 6.9–10[4] |
| N,N'-di(2-naphthyl)-p-phenylenediamine (DNPD) | Aryl | 29.5[4] |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Aryl | 1087[4] |
Table 3: Hydrolysis half-lives of various N-substituted p-phenylenediamines. The data suggests that the nature of the substituent group significantly influences the stability of the C-N bond towards hydrolysis.
II. Experimental Protocols
A. Determination of Oxidation Potential by Cyclic Voltammetry
This protocol outlines a standard method for determining the oxidation potential of phenylenediamine derivatives.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound (e.g., p-phenylenediamine or N,N'-dimethyl-p-phenylenediamine) in an appropriate solvent such as acetonitrile.
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in the same solvent.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
-
Cyclic Voltammetry Measurement:
-
De-aerate the test solution by bubbling with nitrogen gas for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +0.8 V) and back at a scan rate of 100 mV/s.
-
The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, corresponds to the formal redox potential of the compound.
-
B. Kinetic Analysis of N-Acetylation
This protocol provides a method to compare the nucleophilicity of the amino groups through a model acylation reaction.
-
Reaction Mixture Preparation:
-
Prepare a solution of the phenylenediamine (e.g., p-phenylenediamine or a mono-N-alkylated derivative) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of acetyl-CoA, the acetyl group donor.
-
-
Enzymatic Reaction:
-
In a temperature-controlled cuvette, mix the phenylenediamine solution with a purified N-acetyltransferase (NAT) enzyme.
-
Initiate the reaction by adding acetyl-CoA.
-
-
Monitoring Reaction Progress:
-
Monitor the decrease in absorbance of acetyl-CoA at a specific wavelength (e.g., 405 nm for the coupled assay with 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) using a spectrophotometer.
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time plot.
-
Comparative rates of acetylation can be determined by performing the assay under identical conditions for both non-alkylated and N-alkylated phenylenediamines. A study on substituted p-phenylenediamine analogues found that those with nucleophilic groups at the ortho position had N-acetylation rates 1.6 times higher than the parent PPD[5][6].
-
III. Visualizations
Caption: Oxidation of phenylenediamines to radical cations.
Caption: Workflow for comparing antioxidant activity.
Caption: Factors influencing phenylenediamine reactivity.
IV. Discussion of Reactivity Comparison
A. Basicity and Nucleophilicity of the Nitrogen Atoms
The introduction of alkyl groups onto the nitrogen atoms of a phenylenediamine has a pronounced effect on the basicity. Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making it a stronger proton acceptor and thus a stronger base. This is in contrast to the effect of an aryl group, which delocalizes the nitrogen lone pair into the aromatic system, thereby decreasing basicity[7][8].
While basicity and nucleophilicity are often correlated, they are distinct properties. Nucleophilicity refers to the rate at which a species attacks an electrophilic center. While N-alkylation increases electron density, the steric bulk of the alkyl groups can hinder the approach of the nucleophile to an electrophile, potentially decreasing the rate of reaction. Therefore, the effect of N-alkylation on nucleophilicity is a balance between electronic and steric effects. For reactions at the nitrogen atom, such as further alkylation or acylation, N-alkylated phenylenediamines may react slower than their non-alkylated counterparts if the electrophile is bulky.
B. Electrophilic Aromatic Substitution
The amino group (-NH₂) and N-alkylamino groups (-NHR, -NR₂) are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The electron-donating nature of these groups enriches the aromatic ring with electron density, making it more susceptible to attack by electrophiles.
N-alkylation further enhances the electron-donating ability of the amino group through the inductive effect of the alkyl substituents. Consequently, N-alkylated phenylenediamines are expected to be more reactive towards electrophilic aromatic substitution than their non-alkylated analogues. The increased activation of the ring suggests that reactions such as nitration, halogenation, and sulfonation will proceed at a faster rate with N-alkylated phenylenediamines.
C. Oxidation and Antioxidant Activity
The primary role of many N-alkylated phenylenediamines in industrial applications is as antioxidants. Their ability to scavenge free radicals is attributed to the ease with which they can be oxidized to stable radical cations. The electron-donating alkyl groups lower the oxidation potential of the molecule, making N-alkylated phenylenediamines more potent antioxidants than non-alkylated phenylenediamines. The stability of the resulting Wurster's radical cation is a key feature of their antioxidant mechanism.
V. Conclusion
-
Basicity: N-alkylation increases the basicity of the amino groups.
-
Nucleophilicity: The effect on nucleophilicity is a balance of increased electron density and increased steric hindrance.
-
Electrophilic Aromatic Substitution: N-alkylation increases the reactivity of the aromatic ring towards electrophiles.
-
Oxidation: N-alkylation lowers the oxidation potential, enhancing the antioxidant properties of the molecule.
These differences in reactivity are crucial for the targeted design and application of phenylenediamine derivatives in various fields, from drug development to materials science. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity differences in a laboratory setting.
References
- 1. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vizagchemical.com [vizagchemical.com]
- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Benchmarking Synthesis Efficiency for 4-Chloro-N1-methylbenzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various research and development applications. The following sections detail quantitative data, experimental protocols, and visual workflows to aid in the selection of the most efficient synthesis strategy.
Data Presentation: Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through a two-step process: N-methylation of 4-chloro-2-nitroaniline followed by the reduction of the nitro group. The efficiency of the overall process is largely dependent on the chosen reduction method. Below is a comparative summary of different reduction strategies.
| Method | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method A: Iron/Ammonium Chloride Reduction | Iron powder, Ammonium chloride, Ethanol, Water | 1-3 | ~95 | >98 | High yield, Cost-effective, Readily available reagents | Heterogeneous reaction, Iron waste |
| Method B: Tin(II) Chloride Reduction | Tin(II) chloride dihydrate, Ethanol | 6 | ~87 | >97 | Homogeneous reaction, Milder conditions | More expensive reagent, Tin waste |
| Method C: Catalytic Hydrogenation (Simulated) | H₂, Palladium on Carbon (Pd/C), Ethanol | 4-8 | >98 | >99 | High purity, Clean reaction | Requires specialized equipment (hydrogenator) |
Experimental Protocols
Synthesis of Precursor: 4-Chloro-N1-methyl-2-nitroaniline
A common method for the N-methylation of nitroanilines involves reaction with formaldehyde and a reducing agent, or direct alkylation. A plausible route adapted from known procedures is presented below.
Procedure:
-
To a solution of 4-chloro-2-nitroaniline (1 eq.) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq.).
-
Cool the mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-N1-methyl-2-nitroaniline.
Method A: Iron/Ammonium Chloride Reduction
This protocol is adapted from the synthesis of a structurally similar compound, N1-benzyl-4-chloro-benzene-1,2-diamine.
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-N1-methyl-2-nitroaniline (1 eq.) in a mixture of ethanol and water.
-
Add iron powder (6 eq.) and ammonium chloride (6 eq.).
-
Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method B: Tin(II) Chloride Reduction
This protocol is based on the synthesis of 4-Chloro-N'-methyl-N'-phenylbenzene-1,2-diamine.[1]
Procedure:
-
Dissolve 4-chloro-N1-methyl-2-nitroaniline (1 eq.) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3.7 eq.) to the solution.[1]
-
Heat the solution to 40°C and stir for 6 hours.[1]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.[1]
-
Dilute the residue with ethyl acetate and wash sequentially with water, a cooled (0°C) aqueous solution of 1M NaOH, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Overall two-step synthesis of this compound.
Caption: Comparison of alternative nitro group reduction methods.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chloro-N1-methylbenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed operational plan for the safe disposal of 4-Chloro-N1-methylbenzene-1,2-diamine, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
4-Chlorobenzene-1,2-diamine is classified as a hazardous substance with the following potential effects[1]:
-
May cause cancer (Carcinogenicity Category 1B)[1].
-
Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Dermal, Inhalation, and Oral)[1].
-
Causes skin and serious eye irritation[1].
-
May cause respiratory irritation[1].
Due to these hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn[1]:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and environmental protection.
1. Waste Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and spill cleanup debris, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area[1].
2. Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth[1].
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after cleanup.
-
-
Major Spills:
3. Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted through an authorized hazardous or special waste collection point[1].
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and reusing or recycling materials where feasible and safe.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-N1-methylbenzene-1,2-diamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. Given the limited specific data on this compound, this guidance is supplemented with information from the closely related and structurally similar compound, 4-Chlorobenzene-1,2-diamine. A conservative approach to safety is strongly advised.
Hazard Identification and Summary
This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Carcinogenicity: May cause cancer.[1][3] It is classified as possibly carcinogenic to humans (Group 2B).[5]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1][7] |
| Molecular Weight | 142.58 g/mol | [7] |
| Appearance | Brown crystalline solid or powder | [7] |
| Hazard Statements | H302, H312, H315, H319, H332, H335, H350 | [1][2] |
| Signal Word | Danger | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield should also be worn where there is a risk of splashing. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-resistant lab coat or impervious clothing should be worn.[8] | Gloves must be inspected prior to use and changed immediately if contaminated.[8] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | All handling should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for safety.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting work to minimize movement and potential spills.[8]
-
Clearly label all containers with the chemical name and associated hazards.
2. Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood.[9]
-
Avoid the formation of dust and aerosols.[9]
-
Use non-sparking tools if the substance is handled near flammable solvents.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]
-
Keep containers securely sealed when not in use.[1]
3. Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][9]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
4. Spill Management:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, dampen the spilled solid with water to prevent dusting.[1]
-
Contain and absorb the spill with an inert material like sand or vermiculite.[1]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate the spill area and all equipment used for cleanup.
-
-
Major Spills:
Experimental Protocol: General Synthesis Example
While a specific protocol for the use of this compound was not found, a general synthesis procedure for a related compound, 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine, involves the reduction of a nitro group.[10]
Reaction: Reduction of 4-chloro-N-methyl-2-nitro-N-phenylphenylamine. Reagents:
-
4-chloro-N-methyl-2-nitro-N-phenylphenylamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-N-methyl-2-nitro-N-phenylphenylamine in ethanol.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the mixture to 40°C and stir for 6 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate and wash sequentially with water, a cooled aqueous solution of 1M NaOH, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
This is an illustrative example; specific experimental conditions should be determined by the researcher based on the specific reaction being performed.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this chemical.
-
Waste Segregation: All materials contaminated with this chemical, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8]
-
Waste Collection: Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations governing hazardous waste.[1][5][8]
Workflow and Emergency Procedures
The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency responses.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-chloro-N1-phenylbenzene-1,2-diamine | C12H11ClN2 | CID 264999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
